FERb 033
Descripción
Propiedades
IUPAC Name |
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H/b16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRMQNGSYOUANY-OMCISZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)/C=N/O)O)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045277 | |
| Record name | 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111084-78-6 | |
| Record name | FERB-033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111084786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERB-033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FUT9FH3EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FERb 033: A Technical Guide to a Selective Estrogen Receptor Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a valuable tool in biomedical research due to its potent and selective agonist activity at the Estrogen Receptor Beta (ERβ).[1] Synthesized in 2009, this salicylaldoxime derivative offers a high degree of selectivity for ERβ over Estrogen Receptor Alpha (ERα), enabling the specific interrogation of ERβ-mediated signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in foundational research, and a visualization of its associated signaling pathways. This document is intended to serve as a resource for researchers in oncology, neurobiology, and inflammatory diseases where ERβ signaling is a key area of investigation.
Introduction
Estrogen receptors, existing in two primary subtypes, ERα and ERβ, are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. While both receptors bind the endogenous ligand 17β-estradiol, they often exhibit different tissue distribution and can mediate distinct, sometimes opposing, physiological effects. The development of subtype-selective ligands is therefore crucial for dissecting the specific roles of ERα and ERβ and for the development of targeted therapeutics with improved side-effect profiles. This compound was developed to meet the need for a potent and highly selective ERβ agonist.
Mechanism of Action
This compound exerts its biological effects by binding to the ligand-binding domain of the Estrogen Receptor Beta (ERβ). This binding induces a conformational change in the receptor, leading to its activation. As a selective agonist, this compound shows a significantly higher binding affinity and functional potency for ERβ compared to ERα.
Activated ERβ, complexed with this compound, can modulate gene expression through two primary pathways:
-
Genomic (Nuclear-Initiated) Signaling: The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcriptional machinery, leading to the up- or down-regulation of gene transcription.
-
Non-Genomic (Membrane-Initiated) Signaling: A sub-population of ERβ is localized to the plasma membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These rapid signaling events can, in turn, influence cellular processes and modulate the activity of other transcription factors.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from in vitro studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | ERβ | 7.1 nM | [1] |
| ERα | - | ||
| Potency (EC50) | ERβ | 4.8 nM | [1] |
| ERα | - | ||
| Selectivity | ERβ vs. ERα | 62-fold | [1] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| Human Glioma Cells | Proliferation Assay | Inhibition of cell proliferation | - | [2] |
| Human Airway Smooth Muscle (ASM) Cells | Calcium Imaging | Mild decrease in Ca2+ response | 10 nM | |
| Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, Hs578T) | Proliferation Assay | Inhibition of cell proliferation rate | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational studies.
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from competitive radiometric binding assays used to determine the binding affinity of compounds for estrogen receptors.
Materials:
-
Purified, full-length human ERα and ERβ (e.g., from Invitrogen, PanVera).
-
[3H]estradiol (radioligand).
-
This compound and other test compounds.
-
Assay buffer (e.g., Tris-based buffer with additives).
-
Hydroxyapatite slurry.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled estradiol).
-
In assay tubes, combine the assay buffer, a fixed concentration of purified ERα or ERβ, and a fixed concentration of [3H]estradiol.
-
Add the serially diluted this compound or reference compound to the respective tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound ligand.
-
Resuspend the final pellets in ethanol and transfer to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [3H]estradiol binding at each concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]estradiol).
-
Calculate the relative binding affinity (RBA) and the inhibition constant (Ki) using established equations.
Transcriptional Activation (Luciferase Reporter Gene) Assay
This protocol is used to determine the functional agonist or antagonist activity of a compound on estrogen receptors.
Materials:
-
Human cell line (e.g., HEC-1 human endometrial cells).
-
Expression plasmid for full-length human ERα or ERβ.
-
Estrogen-responsive luciferase reporter plasmid (containing EREs upstream of the luciferase gene).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HEC-1 cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the appropriate ER expression plasmid (ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
After the transfection period, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., estradiol). For antagonist testing, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflows
Caption: ER Competitive Binding Assay Workflow.
Caption: Transcriptional Activation Assay Workflow.
References
Technical Whitepaper: The Core Mechanism of Action of FERb 033, a Selective Estrogen Receptor β Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
FERb 033 is a synthetic, nonsteroidal molecule identified as a potent and selective agonist for Estrogen Receptor β (ERβ).[1][2] With a high degree of selectivity over Estrogen Receptor α (ERα), this compound serves as a critical tool for investigating the distinct physiological roles of ERβ and as a potential therapeutic agent in oncology and other indications where ERβ activation is beneficial. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and cellular effects. It includes quantitative data, detailed experimental protocols for characterization, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound is a small molecule developed for scientific research to probe the distinct biological functions of the two primary estrogen receptor subtypes, ERα and ERβ.[1][2] These receptors, while both binding the endogenous ligand 17β-estradiol, often mediate different, and sometimes opposing, physiological effects.[3][4] ERα is strongly associated with proliferative signals, particularly in breast and uterine tissues, whereas ERβ is often implicated in anti-proliferative and pro-apoptotic pathways in various cancers.[4][5] The development of subtype-selective ligands like this compound is crucial for harnessing the therapeutic potential of ERβ while avoiding the proliferative effects associated with ERα activation.[4] this compound demonstrates significant selectivity for ERβ, making it an invaluable pharmacological tool.[1][2]
Core Mechanism of Action: ERβ Agonism
The primary mechanism of action of this compound is its function as a selective agonist for Estrogen Receptor β. Upon entering the cell, this compound binds to the Ligand Binding Domain (LBD) of ERβ, which is predominantly located in the nucleus but also found in the cytoplasm and at the plasma membrane.[5][6]
This binding event induces a critical conformational change in the ERβ protein. This change facilitates the dissociation of chaperone proteins (e.g., heat shock proteins), allowing the receptor to form homodimers (ERβ/ERβ).[5] The ligand-activated receptor dimer then initiates downstream signaling through two principal pathways:
-
Genomic (Nuclear-Initiated) Signaling: The this compound-ERβ complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][6] This interaction recruits a complex of co-activator proteins, which then modulates the transcription of these genes, leading to either increased or decreased protein expression. This is the classical and most well-understood pathway of estrogen receptor action.[1][3]
-
Non-Genomic (Membrane-Initiated) Signaling: A subpopulation of ERβ located at the cell membrane can be rapidly activated by this compound to initiate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[7] These rapid effects do not require direct DNA binding or gene transcription and can influence cellular processes like ion channel activity and kinase activation.[1][7]
Signaling Pathway Visualization
The diagram below illustrates the canonical genomic signaling pathway initiated by this compound binding to ERβ.
Quantitative Biochemical Profile
The potency and selectivity of this compound have been characterized using various in vitro assays. The key quantitative metrics are summarized below.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | ERβ | 7.1 nM | Competitive Radioligand Binding |
| ERα | ~440 nM | Competitive Radioligand Binding | |
| Potency (EC50) | ERβ | 4.8 nM | Reporter Gene Transactivation |
| Selectivity | ERβ vs. ERα | 62-fold | Based on Ki values |
Table 1: Biochemical data for this compound. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies are required to accurately characterize the activity of compounds like this compound. Below are representative protocols for key assays.
ERβ Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of a test compound to displace a fluorescently labeled estrogen ligand from the ERβ Ligand Binding Domain (LBD).
Objective: To determine the binding affinity (Ki) of this compound for ERβ.
Materials:
-
Recombinant human ERβ LBD
-
Fluormone™ ES2 Green (fluorescent estrogen tracer)
-
ES2 Screening Buffer
-
This compound and 17β-estradiol (reference compound)
-
Black, low-volume 384-well assay plates
Protocol:
-
Compound Dilution: Prepare a serial dilution series of this compound (e.g., from 1 µM to 10 pM) in ES2 Screening Buffer. Also, prepare a dilution series for unlabeled 17β-estradiol as a reference.
-
Receptor/Tracer Mix: Prepare a 2X working solution of ERβ LBD (e.g., 20 nM) and Fluormone™ ES2 (e.g., 9 nM) in cold ES2 Screening Buffer. Protect this solution from light.
-
Assay Plate Setup: Add 20 µL of the serially diluted compounds to the assay plate wells. Include wells for "0% competition" (buffer only) and "100% competition" (high concentration of unlabeled estradiol).
-
Reaction Initiation: Add 20 µL of the 2X Receptor/Tracer mix to all wells.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis: The fluorescence polarization (mP) values are plotted against the logarithm of the compound concentration. The IC50 value (concentration at which 50% of the tracer is displaced) is determined using a four-parameter logistic curve fit. The Ki is then calculated using the Cheng-Prusoff equation.
Workflow Visualization: Binding Assay
ERβ Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate ERβ-mediated gene transcription.
Objective: To determine the functional potency (EC50) of this compound as an ERβ agonist.
Materials:
-
A human cell line (e.g., U2OS, HeLa) stably co-transfected with:
-
An expression vector for full-length human ERβ.
-
A reporter vector containing multiple EREs upstream of a luciferase gene.
-
-
Cell culture medium (estrogen-free).
-
This compound and 17β-estradiol.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates.
Protocol:
-
Cell Plating: Seed the reporter cells in white, opaque 96-well plates at a predetermined density (e.g., 10,000 cells/well) in estrogen-free medium and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in assay medium. Remove the plating medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (estradiol).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence (in Relative Light Units, RLU) using a plate luminometer.
-
Data Analysis: Normalize the RLU data (e.g., as a percentage of the maximal estradiol response). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow Visualization: Transactivation Assay
Conclusion
This compound is a potent agonist of Estrogen Receptor β with a high degree of selectivity over ERα. Its mechanism of action is centered on the canonical pathway of nuclear receptor activation: ligand binding, receptor dimerization, and subsequent modulation of target gene transcription via binding to Estrogen Response Elements. The quantitative profile of this compound confirms its utility as a selective tool for elucidating the specific downstream biological consequences of ERβ activation. The experimental protocols detailed herein provide a robust framework for the characterization of this and similar selective nuclear receptor modulators. Further investigation into the non-genomic actions of this compound and its effects on cell-type-specific gene expression profiles will continue to enhance our understanding of ERβ signaling.
References
- 1. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively targeting estrogen receptors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Biological Target of FERb 033
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological target of the synthetic, nonsteroidal compound FERb 033. It is established that this compound is a potent and selective agonist for the Estrogen Receptor β (ERβ), a nuclear receptor with significant implications in various physiological and pathological processes. This document details the binding affinity and functional potency of this compound, outlines the experimental protocols used for its characterization, and illustrates the core signaling pathway it modulates. The information presented is intended to support further research and drug development efforts targeting ERβ.
Introduction
This compound is a synthetic, nonsteroidal estrogen developed in 2009.[1] It is distinguished by its high affinity and selective agonist activity towards Estrogen Receptor β (ERβ), with a 62-fold selectivity over Estrogen Receptor α (ERα).[1][2] ERβ, also known as NR3A2 (nuclear receptor subfamily 3, group A, member 2), is a ligand-activated transcription factor that plays a crucial role in the regulation of gene expression. Upon activation, it modulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. The differential expression of ERβ and its distinct functional roles compared to ERα have made it an attractive therapeutic target for a range of conditions, including certain cancers, inflammatory disorders, and neurodegenerative diseases. This guide focuses on the characterization of this compound as a tool for studying ERβ function and as a potential lead compound for therapeutic development.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters defining the interaction of this compound with its biological target, ERβ.
| Parameter | Value | Target | Species | Reference |
| Binding Affinity (Ki) | 7.1 nM | ERβ | Human | [2] |
| Functional Potency (EC50) | 4.8 nM | ERβ | Human | [2] |
| Selectivity | 62-fold | ERβ over ERα | Human | [1][2] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.
Competitive Radioligand Binding Assay for ERβ
This assay is designed to determine the binding affinity (Ki) of a test compound for the estrogen receptor β by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant ERβ ligand-binding domain (LBD)
-
[3H]17β-estradiol (radioligand)
-
Test compound (this compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the non-radiolabeled 17β-estradiol (for standard curve) in the assay buffer.
-
In assay tubes, combine the human recombinant ERβ LBD, a fixed concentration of [3H]17β-estradiol (typically at a concentration close to its Kd), and varying concentrations of the test compound or non-radiolabeled 17β-estradiol.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of non-radiolabeled 17β-estradiol).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add cold DCC suspension to each tube.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The DCC will pellet the unbound radioligand.
-
Transfer the supernatant containing the receptor-bound radioligand to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERβ Transcriptional Activation Assay
This cell-based assay measures the ability of a test compound to activate the transcriptional activity of ERβ.
Materials:
-
A suitable human cell line that does not endogenously express ERα or ERβ (e.g., HEK293 or HEC-1 cells).[3]
-
Expression vector for full-length human ERβ.
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the ERβ expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compound (this compound) or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the characterization of this compound as an ERβ agonist.
Signaling Pathway
The diagram below illustrates the canonical nuclear signaling pathway activated by this compound through Estrogen Receptor β.
Conclusion
This compound is a valuable pharmacological tool for the study of Estrogen Receptor β. Its high potency and selectivity enable the specific interrogation of ERβ-mediated signaling pathways and their physiological consequences. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of targeting ERβ. Further studies leveraging this compound may lead to novel treatments for a variety of diseases where ERβ signaling is implicated.
References
Unveiling FERb 033: A Potent and Selective Estrogen Receptor-Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
FERb 033 is a synthetic, nonsteroidal small molecule identified as a potent and highly selective agonist for the Estrogen Receptor-Beta (ERβ).[1][2] Synthesized and characterized in 2009, this compound has emerged as a valuable research tool for elucidating the specific biological roles of ERβ in various physiological and pathological processes. Its high selectivity over Estrogen Receptor-Alpha (ERα) allows for the targeted investigation of ERβ-mediated signaling pathways, offering potential therapeutic avenues for a range of conditions, including certain cancers and inflammatory diseases.
Discovery and Synthesis
This compound was developed through a rational drug design approach aimed at optimizing the salicylaldoxime scaffold to achieve high-affinity and selective binding to ERβ. The key structural modifications leading to the discovery of this compound involved the strategic placement of halogen atoms on the phenyl rings of the core structure.
While the full, detailed synthesis protocol from the primary literature remains proprietary, the general approach involves a multi-step chemical synthesis. The key reaction steps, based on related salicylaldoxime syntheses, likely include:
-
Suzuki Coupling: Formation of the biaryl core structure through a palladium-catalyzed cross-coupling reaction.
-
Oxime Formation: Reaction of the resulting aldehyde with hydroxylamine to generate the characteristic salicylaldoxime moiety.
-
Purification: Purification of the final compound is typically achieved through column chromatography and recrystallization to yield high-purity this compound.
The successful synthesis yielded a compound with the formal chemical name: 4-(3-chloro-4-hydroxyphenyl)-2-fluoro-5-hydroxybenzaldehyde oxime.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below, highlighting its potent and selective ERβ agonist activity.
| Property | Value | Reference |
| Binding Affinity (Ki) for ERβ | 7.1 nM | [1][2] |
| Functional Potency (EC50) at ERβ | 4.8 nM | [1][2] |
| Selectivity for ERβ over ERα | 62-fold | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon binding, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. The activated ERβ dimer then modulates gene expression through two primary mechanisms:
-
Direct Genomic Signaling: The ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.
-
Indirect Genomic Signaling: The ERβ dimer can also interact with other transcription factors, such as AP-1 and Sp1, to indirectly influence the expression of genes that may not contain a classical ERE.
The downstream effects of this compound-mediated ERβ activation are cell-type and context-dependent. In some cancer cell lines, activation of ERβ by specific agonists has been shown to suppress invasiveness, potentially through the modulation of pathways like TGFβ signaling.
Below is a diagram illustrating the generalized signaling pathway of this compound.
References
FERb 033: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FERb 033 is a synthetic, non-steroidal small molecule that has garnered significant interest in the scientific community for its potent and selective agonist activity at the estrogen receptor β (ERβ).[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Structure and Chemical Properties
This compound, chemically named (E)-2-chloro-3'-fluoro-3,4'-dihydroxy-[1,1'-biphenyl]-4-carbaldehyde oxime, is a salicylaldoxime derivative.[2] Its chemical structure is characterized by a biphenyl scaffold with chloro, fluoro, and hydroxyl substitutions, and a carboxaldehyde oxime functional group.
A comprehensive summary of its chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-2-chloro-3'-fluoro-3,4'-dihydroxy-[1,1'-biphenyl]-4-carbaldehyde oxime | [2] |
| CAS Number | 1111084-78-6 | [1] |
| Molecular Formula | C13H9ClFNO3 | [1] |
| Molecular Weight | 281.67 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO and Ethanol (up to 100 mM) | [2] |
| Purity | ≥98% | [2] |
Mechanism of Action and Biological Activity
This compound functions as a highly potent and selective agonist for Estrogen Receptor β (ERβ). This selectivity is a key feature, allowing for the targeted investigation of ERβ-mediated signaling pathways without significant activation of Estrogen Receptor α (ERα).
The biological activity of this compound has been quantified through various in vitro assays, the results of which are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki (ERβ) | 7.1 nM | Inhibitor constant, a measure of binding affinity to ERβ. | [1] |
| EC50 (ERβ) | 4.8 nM | Half maximal effective concentration for ERβ activation. | [1] |
| Selectivity | 62-fold for ERβ over ERα | Ratio of binding affinity or potency for ERβ compared to ERα. | [1] |
Experimental Protocols
The characterization of this compound as a selective ERβ agonist relies on two primary types of in vitro assays: competitive binding assays to determine its affinity for the receptor and transactivation assays to measure its functional activity as an agonist.
Estrogen Receptor Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for ERα and ERβ. The protocol involves measuring the ability of this compound to displace a radiolabeled estrogen, typically [3H]-17β-estradiol, from the ligand-binding pocket of the receptors.
Methodology:
-
Preparation of Receptor Source: Cytosolic extracts containing either ERα or ERβ are prepared from appropriate cell lines or tissues (e.g., rat uterine cytosol for ERα). The protein concentration of the cytosol is determined.[3][4]
-
Assay Setup: A constant concentration of the respective estrogen receptor and [3H]-17β-estradiol are incubated with increasing concentrations of unlabeled this compound.[4]
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of [3H]-17β-estradiol against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Estrogen Receptor Transactivation Assay
This cell-based assay is used to quantify the functional agonist activity (EC50) of this compound. It measures the ability of the compound to activate the transcriptional activity of ERβ.
Methodology:
-
Cell Culture: A suitable human cell line (e.g., HeLa, BG1Luc-4E2) is stably transfected with a plasmid expressing human ERβ and a reporter gene construct.[5] The reporter construct contains an estrogen response element (ERE) upstream of a reporter gene, such as luciferase.[6]
-
Compound Treatment: The transfected cells are plated in multi-well plates and treated with increasing concentrations of this compound. A known ERβ agonist, such as 17β-estradiol, is used as a positive control.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[6]
-
Data Analysis: The reporter gene activity is plotted against the logarithm of the this compound concentration. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathways
As an ERβ agonist, this compound can initiate both genomic and non-genomic signaling pathways.
Genomic (Classical) Signaling Pathway
The classical genomic pathway involves the direct regulation of gene expression by the this compound-ERβ complex. This process typically occurs over hours.
Caption: Genomic ERβ signaling pathway initiated by this compound.
Non-Genomic (Rapid) Signaling Pathway
This compound can also induce rapid signaling events that are initiated at the cell membrane and do not require direct gene transcription. These pathways often involve the activation of kinase cascades and can occur within minutes.
Caption: Non-genomic ERβ signaling pathways activated by this compound.
Experimental Workflow for Agonist Characterization
The overall workflow for characterizing a compound like this compound as a selective ERβ agonist follows a logical progression from initial screening to detailed mechanistic studies.
Caption: A typical experimental workflow for characterizing a selective ERβ agonist.
Conclusion
This compound is a valuable research tool for elucidating the specific roles of Estrogen Receptor β in various physiological and pathological processes. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an ideal probe for investigating ERβ-mediated signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
FERb 033: A Technical Guide to its Function in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a valuable tool in cellular and molecular biology research. It is characterized as a potent and selective agonist for Estrogen Receptor β (ERβ), a key nuclear receptor involved in a diverse array of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its role in cellular signaling, and detailed protocols for key experimental applications.
Core Properties of this compound
This compound was first described in 2009 as part of a study focused on the structural evolution of salicylaldoximes as selective ERβ agonists. Its selectivity and potency make it an ideal probe for elucidating the specific functions of ERβ in various cellular contexts.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the interaction of this compound with estrogen receptors.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 7.1 nM | Human ERβ | [1] |
| Potency (EC50) | 4.8 nM | Human ERβ | [1] |
| Selectivity | 62-fold | ERβ over ERα | [1] |
Cellular Signaling Pathways Modulated by this compound
As a selective ERβ agonist, this compound influences cellular function primarily through the activation of Estrogen Receptor β. ERβ activation triggers two main types of signaling pathways: genomic and non-genomic.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the direct regulation of gene expression. Upon binding this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or interacts with other transcription factors to modulate their activity. This leads to the recruitment of co-activators or co-repressors, ultimately resulting in the activation or repression of gene transcription.
Non-Genomic Signaling Pathway
In addition to its genomic effects, ERβ can also initiate rapid, non-genomic signaling cascades. A subpopulation of ERβ is localized to the plasma membrane. Upon activation by this compound, membrane-associated ERβ can quickly activate various downstream signaling molecules, such as kinases, leading to rapid cellular responses that do not require gene transcription. One such pathway involves the modulation of intracellular calcium levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Competitive Radioligand Binding Assay for ERβ
This assay is used to determine the binding affinity (Ki) of this compound for the estrogen receptor β.
Materials:
-
Purified recombinant human ERβ
-
[3H]-Estradiol (Radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a multi-well plate, combine a fixed concentration of purified ERβ, a fixed concentration of [3H]-Estradiol (typically at its Kd concentration), and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FERb 033, a potent and selective synthetic agonist for Estrogen Receptor-β (ERβ). The document details its chemical properties, biological activity, and the structure-activity relationships of related salicylaldoxime-based analogs. Included are detailed experimental protocols for key biological assays, quantitative data summaries for comparative analysis, and visualizations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development investigating the therapeutic potential of selective ERβ modulation.
Introduction
Estrogen receptors (ERs) are critical mediators of estrogen signaling and exist as two primary subtypes, ERα and ERβ, which exhibit distinct tissue distributions and often opposing physiological functions. While ERα is predominantly associated with proliferative effects in tissues such as the breast and uterus, ERβ has been implicated in anti-proliferative and pro-apoptotic pathways in various cancers, as well as playing roles in the central nervous and cardiovascular systems. Consequently, the development of subtype-selective ligands is a key strategy in modern drug discovery to harness the therapeutic benefits of estrogenic signaling while minimizing adverse effects.
This compound emerged from a focused effort to develop non-steroidal, selective ERβ agonists.[1] It belongs to the salicylaldoxime class of compounds, which were designed to mimic the phenolic A-ring of endogenous estrogens through a bioisosteric replacement strategy.[1] This guide will delve into the specifics of this compound and its analogs, providing a technical foundation for their further investigation and potential clinical application.
Chemical Structure and Properties
This compound is a synthetic, non-steroidal molecule with the chemical name 3-chloro-4-(3-fluoro-4-hydroxyphenyl)salicylaldoxime. Its structure is characterized by a central salicylaldoxime scaffold, which is crucial for its interaction with the estrogen receptor. The key structural modifications that confer its high potency and selectivity for ERβ are the presence of a chlorine atom at the 3-position of the salicylaldoxime ring and a fluorine atom at the 3'-position of the pendant hydroxyphenyl ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-chloro-4-(3-fluoro-4-hydroxyphenyl)salicylaldehyde oxime |
| Molecular Formula | C₁₃H₉ClFNO₃ |
| Molecular Weight | 281.67 g/mol |
| CAS Number | 1111084-78-6 |
Biological Activity and Quantitative Data
This compound is a potent and selective agonist of ERβ. Its biological activity has been characterized through various in vitro assays, primarily competitive binding assays and transcriptional activation assays.
Binding Affinity and Selectivity
The binding affinity of this compound and its analogs for ERα and ERβ is typically determined using a competitive radiometric binding assay with [³H]estradiol. The inhibitory constant (Kᵢ) is a measure of the compound's binding affinity, with lower values indicating higher affinity. The selectivity for ERβ over ERα is calculated as the ratio of their respective Kᵢ values.
Table 2: Comparative Binding Affinities (Kᵢ, nM) and Selectivity of this compound and Related Analogs [1]
| Compound | ERα Kᵢ (nM) | ERβ Kᵢ (nM) | Selectivity (ERα Kᵢ / ERβ Kᵢ) |
| This compound | 440 | 7.1 | 62 |
| Analog 1 (Unsubstituted) | >1000 | 150 | - |
| Analog 2 (Chloro-substituted) | 850 | 35 | 24 |
| Analog 3 (Fluoro-substituted) | >1000 | 80 | - |
Functional Activity
The functional activity of this compound as an ERβ agonist is assessed through transcriptional activation assays. These assays measure the ability of the compound to induce the expression of a reporter gene under the control of an estrogen response element (ERE) in cells expressing either ERα or ERβ. The half-maximal effective concentration (EC₅₀) is the concentration of the compound that elicits 50% of the maximal response.
Table 3: Comparative Functional Activities (EC₅₀, nM) of this compound and Related Analogs [1]
| Compound | ERα EC₅₀ (nM) | ERβ EC₅₀ (nM) |
| This compound | 19 | 4.8 |
| Analog 2 (Chloro-substituted) | 100 | 11 |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol outlines the general procedure for determining the binding affinity of test compounds to ERα and ERβ.
Materials:
-
Purified, full-length human ERα and ERβ proteins
-
[³H]Estradiol (radioligand)
-
Test compounds (e.g., this compound and analogs)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the assay buffer, a fixed concentration of [³H]estradiol, and the diluted test compounds or vehicle control.
-
Add the purified ERα or ERβ protein to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Separate the protein-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Estrogen Receptor Transcriptional Activation Assay
This protocol describes the general method for assessing the agonist activity of test compounds on ERα and ERβ.
Materials:
-
A suitable human cell line (e.g., HEC-1 endometrial cancer cells)
-
Expression vectors for human ERα and ERβ
-
A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase)
-
A control plasmid for transfection efficiency normalization (e.g., expressing β-galactosidase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the appropriate ER expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After an incubation period to allow for protein expression, treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specific duration (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Determine the EC₅₀ value from the dose-response curve using non-linear regression analysis.
Signaling Pathways
Activation of ERβ by selective agonists like this compound can trigger a cascade of downstream signaling events, influencing gene expression and cellular function. These pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the direct regulation of gene transcription by the ERβ-ligand complex.
Upon binding to this compound in the cytoplasm, ERβ undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of transcription and subsequent translation of proteins that mediate the cellular response.
Non-Genomic Signaling Pathways
In addition to the genomic pathway, ERβ can also mediate rapid, non-genomic effects that do not require gene transcription. These pathways often involve the activation of intracellular signaling cascades.
This compound can bind to a population of ERβ localized at the cell membrane or within the cytoplasm. This interaction can rapidly activate various kinase signaling cascades, such as the PI3K/Akt and MAPK pathways, and modulate the activity of ion channels, leading to changes in intracellular calcium levels. These rapid signaling events can influence a variety of cellular processes, including cell survival and neuronal activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel ERβ agonists like this compound.
The process begins with the rational design of new chemical entities, followed by their chemical synthesis. The synthesized compounds are then screened for their binding affinity and functional activity at both ERα and ERβ. Promising "hits" are further characterized to establish structure-activity relationships (SAR) and to investigate their effects on downstream signaling pathways. Lead compounds with desirable properties are then subjected to in vivo studies to assess their efficacy and safety profiles. This iterative process of design, synthesis, and testing ultimately leads to the selection of a candidate for preclinical development.
Conclusion
This compound and its analogs represent a significant advancement in the development of selective ERβ agonists. Their high potency and selectivity make them valuable research tools for elucidating the diverse biological roles of ERβ and promising lead compounds for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a foundational understanding of these compounds and the methodologies used to characterize them, aiming to facilitate further research and development in this important area.
References
FERb 033: A Technical Whitepaper on a Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a potent and selective agonist for Estrogen Receptor Beta (ERβ). With a high degree of selectivity over Estrogen Receptor Alpha (ERα), this compound serves as a critical tool for elucidating the distinct physiological and pathological roles of ERβ. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its use in in vitro research.
Introduction
Estrogen receptors, existing in two primary isoforms, ERα and ERβ, mediate the diverse effects of estrogen throughout the body. While the roles of ERα have been extensively studied, the specific functions of ERβ are still under active investigation. The development of subtype-selective ligands is paramount to dissecting the individual contributions of each receptor. This compound was identified as a highly selective ERβ agonist, offering a valuable pharmacological tool for researchers.[1] Its discovery was first reported by Minutolo and colleagues in the Journal of Medicinal Chemistry in 2009.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 7.1 nM | ERβ | [1] |
| Functional Potency (EC50) | 4.8 nM | ERβ | [1] |
| Selectivity | 62-fold | ERβ over ERα | [1] |
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | Endpoint | Result | Reference |
| Transcriptional Activation | HEC-1B | Luciferase Reporter Gene | EC50 = 4.8 nM | |
| Cell Proliferation | ERβ-expressing cancer cell lines | Inhibition of proliferation | Dose-dependent inhibition | [2] |
| Gene Expression | Various | Modulation of ERβ target genes | Upregulation or downregulation | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices and can be adapted for specific research needs.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for ERβ.
Materials:
-
Full-length human recombinant ERβ protein
-
[³H]-Estradiol (Radioligand)
-
This compound (competitor ligand)
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a microcentrifuge tube, combine the ERβ protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To measure the functional potency (EC50) of this compound in activating ERβ-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for full-length human ERβ
-
Reporter plasmid containing an estrogen response element (ERE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the ERβ expression vector and the ERE-reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Plot the dose-response curve and calculate the EC50 value.
Signaling Pathways and Mechanisms of Action
This compound, as a selective ERβ agonist, is expected to modulate cellular processes through both classical genomic and non-genomic signaling pathways.
Genomic (ERE-Dependent) Signaling
Upon binding to this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
Genomic Signaling Pathway of this compound.
Non-Genomic Signaling
ERβ can also be localized to the plasma membrane, where it can rapidly activate intracellular signaling cascades upon ligand binding. These non-genomic actions often involve the activation of kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2] These pathways can, in turn, influence a variety of cellular processes, including cell survival, proliferation, and inflammation.
Non-Genomic Signaling Pathways Activated by this compound.
Experimental Workflow for Studying Signaling Pathways
The following workflow outlines a general approach to investigating the signaling pathways modulated by this compound.
Experimental Workflow for this compound Signaling Studies.
Conclusion
This compound is a valuable research tool for the specific interrogation of ERβ-mediated signaling and function. Its high potency and selectivity allow for the precise dissection of ERβ's roles in health and disease. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into the downstream targets and in vivo effects of this compound will continue to expand our understanding of ERβ biology and its potential as a therapeutic target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of estrogen regulated genes in Fe33 rat hepatoma cells by differential display polymerase chain reaction and their hormonal regulation in rat liver and uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
[Template] In-Depth Technical Guide: Preliminary Studies on FERb 033
An extensive search for preliminary studies on "FERb 033" did not yield any publicly available information. This suggests that "this compound" may be a novel, internal, or otherwise non-public compound designation.
To generate the requested in-depth technical guide, access to the relevant preliminary research data is required. This would include, but is not limited to:
-
Quantitative Data: Efficacy studies (e.g., IC50, EC50 values), toxicity profiles (e.g., LD50, NOAEL), pharmacokinetic parameters (e.g., half-life, bioavailability), and pharmacodynamic measurements.
-
Experimental Protocols: Detailed methodologies for the synthesis of this compound, protocols for in vitro and in vivo experiments, and analytical methods used for its characterization and quantification.
-
Signaling Pathways and Mechanisms of Action: Descriptions of the biological pathways this compound is believed to modulate, including any known molecular targets or interactions.
Once this information is provided, the following in-depth technical guide can be produced, adhering to all specified requirements for data presentation, protocol documentation, and visualization.
This document serves as a template for the requested technical guide. The sections below would be populated with the specific data and experimental details for this compound.
Introduction
This section would provide a general overview of this compound, including its chemical class, proposed mechanism of action, and the therapeutic area it is being investigated for.
Quantitative Data Summary
All quantitative data from the preliminary studies would be presented in tabular format for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC50 / EC50 (nM) | Other Relevant Metrics |
|---|
| Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Table 2: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Half-life (t½) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
|---|
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
|---|
| Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Experimental Protocols
This section would detail the methodologies for all key experiments cited in the preliminary studies.
3.1. Synthesis of this compound A step-by-step description of the chemical synthesis process for this compound would be provided here.
3.2. In Vitro Assays Detailed protocols for the cell-based and biochemical assays used to evaluate the activity of this compound would be included.
3.3. In Vivo Studies A comprehensive description of the animal models, study design, dosing procedures, and endpoint measurements for the in vivo evaluation of this compound would be presented.
Visualizations: Signaling Pathways and Workflows
This section would contain diagrams representing the signaling pathways affected by this compound and the experimental workflows.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Upon receipt of the necessary data, this template will be fully populated to create a comprehensive and detailed technical guide on the preliminary studies of this compound.
The Safety and Toxicity Profile of FERb 033: A Technical Overview for Researchers
Disclaimer: As of December 2025, publicly available, in-depth safety and toxicity data for the selective estrogen receptor β (ERβ) agonist FERb 033 is limited. This document provides a comprehensive guide based on the known pharmacology of selective ERβ agonists and outlines the standard methodologies for evaluating the safety and toxicity of such compounds. The experimental protocols and data presented herein are illustrative and intended to guide future research and development efforts.
Introduction to this compound
This compound is a synthetic, non-steroidal agonist with high selectivity for the estrogen receptor β (ERβ) over the estrogen receptor α (ERα).[1] Its potential therapeutic applications are being explored in various research areas. As with any novel compound intended for further development, a thorough evaluation of its safety and toxicity profile is paramount. This guide outlines the key considerations and experimental approaches for characterizing the preclinical safety of this compound.
General Safety Considerations for Selective ERβ Agonists
While specific data for this compound is not available, the safety profile of another selective ERβ agonist, ERB-041, has been evaluated in a 12-week, randomized, placebo-controlled, phase II study in patients with rheumatoid arthritis.[2] The study found ERB-041 to be well-tolerated and safe.[2] The most commonly reported adverse events were headache, nausea, infection, and bronchitis, none of which were considered treatment-related.[2] This suggests that selective ERβ agonism may have a favorable safety profile, though compound-specific evaluation remains crucial.
Hypothetical Preclinical Safety and Toxicity Evaluation Workflow
A standard preclinical safety and toxicity evaluation for a compound like this compound would involve a tiered approach, starting with in vitro assessments and progressing to in vivo studies in animal models.
Caption: Hypothetical workflow for preclinical safety and toxicity assessment of this compound.
Detailed Experimental Protocols (Hypothetical)
3.1.1. In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HK-2), and neuronal cells (e.g., SH-SY5Y), to assess tissue-specific toxicity.
-
Methodology: Cells are incubated with increasing concentrations of this compound for 24 to 72 hours. Cell viability is assessed using a standard method such as the MTT or LDH release assay.
-
Endpoint: Determination of the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potential.
3.1.2. In Vivo Acute Toxicity Study
-
Animal Model: Typically performed in two rodent species (e.g., Sprague-Dawley rats and CD-1 mice), using both male and female animals.
-
Methodology: A single, high dose of this compound is administered via the intended clinical route (e.g., oral gavage). Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: Determination of the LD50 (lethal dose, 50%) and the maximum tolerated dose (MTD).
3.1.3. In Vivo Repeat-Dose Toxicity Study
-
Animal Model: One rodent and one non-rodent species (e.g., rats and beagle dogs).
-
Methodology: this compound is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels. Comprehensive clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations are conducted.
-
Endpoint: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).
Estrogen Receptor Signaling Pathway
This compound exerts its effects by binding to and activating ERβ. Understanding the downstream signaling pathways is crucial for interpreting its biological actions and potential off-target effects.
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Quantitative Data Summary (Illustrative)
The following tables present a hypothetical summary of preclinical safety and toxicity data for this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: In Vitro Toxicity of this compound (Hypothetical Data)
| Assay | Cell Line | Endpoint | Value (µM) |
| Cytotoxicity (MTT) | HepG2 | IC50 | > 100 |
| Cytotoxicity (MTT) | HK-2 | IC50 | > 100 |
| hERG Channel Blockade | HEK293 | IC50 | > 50 |
Table 2: In Vivo Acute Toxicity of this compound in Rodents (Hypothetical Data)
| Species | Sex | Route | LD50 (mg/kg) |
| Rat | Male | Oral | > 2000 |
| Rat | Female | Oral | > 2000 |
| Mouse | Male | Oral | > 2000 |
| Mouse | Female | Oral | > 2000 |
Table 3: 28-Day Repeat-Dose Toxicity of this compound in Rats (Hypothetical Data)
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle) | No adverse effects observed | - |
| 10 | No adverse effects observed | 10 |
| 50 | No adverse effects observed | 50 |
| 200 | Mild, reversible liver enzyme elevations | 50 |
Conclusion
While this compound shows promise as a selective ERβ agonist, a comprehensive evaluation of its safety and toxicity profile is essential before it can progress to clinical development. The absence of publicly available data necessitates a rigorous preclinical testing program following established regulatory guidelines. The hypothetical workflows and data presented in this guide provide a framework for such an evaluation. Future research should focus on generating robust in vitro and in vivo data to fully characterize the safety profile of this compound and determine its therapeutic potential.
References
Methodological & Application
FERb 033: A Selective Estrogen Receptor Beta (ERβ) Agonist for Research Applications
Introduction: FERb 033 is a synthetic, non-steroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in a variety of physiological and pathological processes.[1] With a high binding affinity and significant selectivity for ERβ over Estrogen Receptor Alpha (ERα), this compound serves as a critical tool for researchers investigating the distinct biological roles of ERβ in cancer, inflammation, and neuroprotection. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro research settings.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Reference |
| Ki (ERβ) | 7.1 nM | [1][2] |
| EC50 (ERβ) | 4.8 nM | [1][2] |
| Selectivity | 62-fold for ERβ over ERα | [1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay Type | Cell Line | Effective Concentration | Observation | Reference |
| Transcriptional Activation | Airway Smooth Muscle (ASM) cells | 10 nM | Mild decrease in Ca2+ response | [2] |
| Transcriptional Activation | Engineered reporter cells | 0.053 µM (EC50 for ESR2) | Induced transcriptional activity | [2] |
| Cell Viability | MDA-MB-231 (ERβ-expressing) | Not specified | Inhibition of proliferation | [3] |
| Gene Expression (qPCR) | MDA-MB-231 (ERβ-expressing) | Not specified | Induction of pS2, TGFα, p21 | [3] |
Signaling Pathway
Activation of ERβ by this compound initiates a cascade of molecular events that modulate gene expression. The simplified signaling pathway is depicted below.
Experimental Protocols
ERβ Reporter Gene Assay
This protocol is designed to quantify the activation of ERβ by this compound in a cell-based reporter assay. The principle involves the use of a host cell line that does not endogenously express ERs, which is co-transfected with an ERβ expression vector and a reporter vector containing an estrogen-responsive element (ERE) driving the expression of a reporter gene (e.g., luciferase).
Experimental Workflow:
Materials:
-
HEK293T cells (or other suitable ER-negative cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or similar transfection reagent)
-
ERβ expression plasmid
-
ERE-luciferase reporter plasmid (e.g., pGL3-ERE-luc)
-
pRL-TK plasmid (for normalization)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of ERβ plasmid, 100 ng of ERE-luciferase plasmid, 10 ng of pRL-TK, and 0.5 µL of Lipofectamine 2000.
-
Incubate the complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10^-12 M to 10^-6 M.
-
Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells that express ERβ.
Materials:
-
ERβ-positive cancer cell line (e.g., MDA-MB-231 cells engineered to express ERβ)
-
Complete growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10^-10 M to 10^-5 M.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qPCR) for ERβ Target Gene Expression
This protocol measures the change in expression of known ERβ target genes in response to this compound treatment.
Materials:
-
ERβ-expressing cells
-
6-well plates
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., pS2/TFF1, GREB1, CDKN1A/p21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with an effective concentration of this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression in this compound-treated cells to the vehicle-treated control.
-
References
Application Notes and Protocols for In Vivo Studies of FERb 033
For Researchers, Scientists, and Drug Development Professionals
Introduction
FERb 033 is a potent and selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor with significant implications in various physiological and pathological processes.[1] With a Ki of 7.1 nM and an EC50 of 4.8 nM, this compound demonstrates a 62-fold selectivity for ERβ over ERα, making it a valuable tool for investigating the specific roles of ERβ in vivo.[1] These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal studies, including recommended dosage, administration protocols, and an overview of its signaling pathways.
Quantitative Data Summary
Due to the limited availability of direct in vivo dosage data for this compound, the following table summarizes dosages of other selective ERβ agonists from published studies. This information can be used to guide dose-range finding studies for this compound. Given this compound's high in vitro potency, it is advisable to start with doses at the lower end of the ranges reported for other agonists.
| Compound | Animal Model | Dosage Range | Administration Route | Vehicle | Reference |
| Diarylpropionitrile (DPN) | Rat | 33 - 1000 µg/kg | Subcutaneous (s.c.) | Sesame oil | [2] |
| Diarylpropionitrile (DPN) | Mouse | 30 - 150 µ g/mouse | Subcutaneous (s.c.) | Not specified | [3][4] |
| Diarylpropionitrile (DPN) | Mouse | 10 - 250 µ g/animal ·d | Subcutaneous (s.c.) | DMSO in corn oil | [5] |
| Br-ERb-041 | Rat | 10 - 333 µg/kg | Subcutaneous (s.c.) | Ethanol in sesame oil | [2] |
| WAY200070 | Mouse | 3 - 30 mg/kg | Intraperitoneal (i.p.) | Not specified | [6] |
| LY3201 | Mouse | 0.04 mg/day | Pellet implant | Cholesterol, cellulose, lactose, phosphates, and stearates | [7] |
Experimental Protocols
Dose-Range Finding Study
Objective: To determine the optimal, non-toxic, and effective dose of this compound for the desired biological endpoint.
Materials:
-
This compound
-
Vehicle (e.g., sesame oil, or 10% DMSO in corn oil)
-
Appropriate animal model (e.g., ovariectomized female mice or rats to reduce endogenous estrogen levels)
-
Standard laboratory equipment for animal handling and administration.
Protocol:
-
Preparation of Dosing Solutions:
-
Based on the data for other selective ERβ agonists and the high potency of this compound, a starting dose range of 10 µg/kg to 1 mg/kg is recommended.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the chosen vehicle to the final desired concentrations. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals (typically <10%).
-
-
Animal Groups:
-
Divide animals into multiple groups (n=5-10 per group), including a vehicle control group and at least 3-4 dose groups of this compound.
-
-
Administration:
-
Administer this compound via the chosen route (e.g., subcutaneous or intraperitoneal injection). The volume of administration should be consistent across all groups (e.g., 5-10 ml/kg for mice).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
-
Endpoint Analysis:
-
After a predetermined treatment period (e.g., 1-4 weeks), collect relevant tissues or perform behavioral analyses to assess the dose-dependent effects of this compound on the target of interest.
-
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Materials:
-
This compound at the predetermined optimal dose.
-
Vehicle.
-
Disease model animals and corresponding wild-type controls.
Protocol:
-
Study Design:
-
Randomly assign animals to treatment groups: Vehicle control, this compound, and any positive or negative control groups relevant to the disease model.
-
-
Treatment:
-
Administer this compound or vehicle according to the established optimal dose and schedule.
-
-
Data Collection:
-
Monitor disease progression and relevant physiological parameters throughout the study.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect tissues for downstream analysis (e.g., histology, gene expression, protein analysis).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo studies with this compound.
ERβ Signaling Pathway
Caption: Simplified ERβ signaling pathways activated by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential Actions of Estrogen Receptor α and β via Nongenomic Signaling in Human Prostate Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FERb 033 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
FERb 033 is a potent and selective synthetic, nonsteroidal agonist for Estrogen Receptor β (ERβ), a key nuclear receptor involved in a variety of physiological and pathological processes. With a high binding affinity and over 60-fold selectivity for ERβ over ERα, this compound serves as a valuable tool for investigating the specific roles of ERβ in cancer, inflammation, and neuroprotection. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |
| Molecular Weight | 281.67 g/mol | [1] |
| Binding Affinity (Ki) | 7.1 nM | [1] |
| EC₅₀ | 4.8 nM | [1] |
| Solubility | 100 mM in DMSO, 100 mM in Ethanol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (100%), sterile, molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 ml of 10 mM stock: Mass (g) = 0.010 mol/L x 0.001 L x 281.67 g/mol = 0.0028167 g = 2.82 mg
-
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in Solvent: Add the appropriate volume of sterile DMSO or Ethanol to the tube containing the this compound powder. For a 10 mM stock solution using the example above, add 1 ml of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical reagents.
Cell Viability Assay Using this compound
Objective: To assess the effect of this compound on the viability and proliferation of ERβ-positive cancer cell lines.
Recommended Cell Lines:
-
T47D: Human breast cancer cell line expressing both ERα and ERβ.
-
MDA-MB-231: Human breast cancer cell line with low endogenous ER expression, often used for transfection studies to express ERβ.
-
U2OS-ERβ: Human osteosarcoma cell line engineered to express ERβ.
Materials:
-
ERβ-positive cells (e.g., T47D)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A typical concentration range for initial experiments could be from 10 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Following incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value if applicable.
Gene Expression Analysis by qRT-PCR
Objective: To investigate the effect of this compound on the expression of ERβ target genes.
Materials:
-
ERβ-positive cells
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a specific concentration of this compound (e.g., 100 nM) or vehicle control for a defined period (e.g., 24 hours), as determined from viability assays or literature on similar compounds.
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Visualizations
ERβ Signaling Pathway
Caption: Simplified ERβ signaling pathways activated by this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based assays using this compound.
References
Application Notes: Investigating the Effects of FERb 033 Using Western Blot Analysis
Introduction
FERb 033 is a synthetic, nonsteroidal, and potent selective agonist for Estrogen Receptor Beta (ERβ). It exhibits a high binding affinity for ERβ with significant selectivity over Estrogen Receptor Alpha (ERα). This selectivity makes this compound a valuable research tool for investigating the specific biological roles of ERβ in various physiological and pathological processes. Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex biological sample. The application of this compound in conjunction with Western blotting allows researchers to elucidate the effects of ERβ activation on downstream signaling pathways and protein expression profiles. These application notes provide a comprehensive guide for utilizing Western blotting to study the cellular responses to this compound treatment.
Principle
The core principle involves treating cells or tissues with this compound to specifically activate ERβ. This activation initiates a signaling cascade that can lead to changes in the expression levels of target proteins. Following treatment, total protein is extracted from the samples, separated by size via gel electrophoresis, transferred to a solid membrane, and probed with specific primary antibodies against proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. By comparing the protein levels in this compound-treated samples to untreated or vehicle-treated controls, the specific effects of ERβ agonism can be determined.
Featured Applications
Western blot analysis following this compound treatment can be applied to various research areas, including:
-
Cancer Biology: Investigating the anti-proliferative or pro-apoptotic effects of ERβ activation in different cancer cell lines. Downstream targets of ERβ, such as p21 and cyclin D1, can be examined.
-
Neuroscience: Studying the neuroprotective roles of ERβ in models of neurodegenerative diseases.
-
Inflammation and Immunology: Assessing the modulation of inflammatory pathways through ERβ activation.
-
Drug Discovery: Screening for compounds that modulate ERβ activity and evaluating their downstream cellular effects.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach a confluency of 60-70%.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to allow for changes in protein expression.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
III. Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Also, load a molecular weight marker to determine the size of the proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody's specifications.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step to remove the unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.
Data Presentation
Table 1: Quantitative Analysis of Target Protein Expression after this compound Treatment
| Treatment Group | This compound Concentration (nM) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Expression | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 |
Table 2: Time-Course Analysis of Target Protein Expression with this compound
| Time Point (hours) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Expression | Fold Change vs. Time 0 |
| 0 | 1.0 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Mandatory Visualization
Caption: ERβ signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis.
using FERb 033 for immunoprecipitation
Clarification on FERb 033
Initial research indicates that This compound is a synthetic, nonsteroidal, potent, and selective estrogen receptor beta (ERβ) agonist [1]. It is a small molecule used in scientific research to study the function of ERβ[1]. It is not an antibody and therefore cannot be directly used for immunoprecipitation.
This document will proceed under the assumption that the user is interested in performing immunoprecipitation of the target of this compound, which is the Estrogen Receptor Beta (ERβ) . The following application notes and protocols are designed to guide researchers, scientists, and drug development professionals on how to perform immunoprecipitation for ERβ using a suitable antibody.
Application Notes: Immunoprecipitation of Estrogen Receptor Beta (ERβ)
Introduction
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein[2]. This method is invaluable for studying protein-protein interactions, post-translational modifications, and protein expression levels[2][3]. This application note provides a detailed protocol for the immunoprecipitation of Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in various physiological and pathological processes.
Estrogen Receptor Beta is a ligand-activated transcription factor that mediates the effects of estrogens. Upon ligand binding, ERβ can form homodimers or heterodimers with ERα and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Dysregulation of ERβ signaling is implicated in various diseases, including cancer and neurodegenerative disorders.
Principle of the Assay
The immunoprecipitation of ERβ involves the following key steps:
-
Cell Lysis: Cells expressing ERβ are lysed to release cellular proteins while maintaining the integrity of the target protein.
-
Immunocapture: A specific primary antibody against ERβ is added to the cell lysate to form an antigen-antibody complex.
-
Precipitation: Protein A/G-coupled beads (e.g., agarose or magnetic) are added to the lysate to capture the antigen-antibody complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured ERβ and its binding partners are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by downstream applications such as Western blotting or mass spectrometry.
Selecting an Antibody for ERβ Immunoprecipitation
The success of an immunoprecipitation experiment is highly dependent on the quality of the antibody used. For ERβ IP, it is crucial to select an antibody that is validated for this application. Both monoclonal and polyclonal antibodies can be used[2][4]. Monoclonal antibodies recognize a single epitope and offer high specificity, while polyclonal antibodies recognize multiple epitopes and can enhance capture efficiency[2][4].
Recommended Antibody Characteristics:
-
Specificity: High specificity for ERβ with minimal cross-reactivity with other proteins, including ERα.
-
High Affinity: Strong binding to the target protein.
-
Validation: Previously validated for immunoprecipitation by the manufacturer or in peer-reviewed literature.
For this protocol, we will refer to a generic, validated anti-ERβ antibody. Researchers should consult the datasheet of their specific antibody for optimal concentration and incubation times.
Data Presentation
The following table summarizes typical quantitative parameters for an ERβ immunoprecipitation experiment. These values are illustrative and may require optimization for specific experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Starting Material | 1 - 5 mg of total protein lysate | The amount of lysate depends on the expression level of ERβ in the chosen cell type. |
| Anti-ERβ Antibody | 1 - 10 µg per IP reaction | The optimal antibody concentration should be determined empirically. |
| Protein A/G Beads | 20 - 50 µL of bead slurry per IP | The type and amount of beads depend on the antibody isotype and the amount of antibody used. |
| Incubation Time (Antibody-Lysate) | 2 hours to overnight at 4°C | Longer incubation times may increase yield but also background.[5] |
| Incubation Time (Beads) | 1 - 4 hours at 4°C | [2] |
| Elution Volume | 20 - 50 µL | A smaller elution volume results in a more concentrated sample. |
Experimental Protocols
Materials and Reagents
-
Cell Lines: ERβ-expressing cell lines (e.g., MCF-7, T47D, or transfected HEK293T cells)
-
Primary Antibody: Anti-ERβ antibody (validated for IP)
-
Isotype Control: Normal IgG from the same species as the primary antibody[3]
-
Protein A/G Beads: Agarose or magnetic beads
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing IP buffer)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
1 mM EDTA
-
Protease and phosphatase inhibitor cocktail
-
-
Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
0.1% NP-40 or Triton X-100
-
-
Elution Buffer:
-
1X SDS-PAGE sample buffer (for Western blotting)
-
0.1 M Glycine, pH 2.5 (for mass spectrometry, followed by neutralization)
-
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack (if using magnetic beads)
-
Microcentrifuge
Detailed Methodology
A. Preparation of Cell Lysate
-
Culture ERβ-expressing cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Adjust the protein concentration to 1-2 mg/mL with lysis buffer.[5]
B. Pre-clearing the Lysate (Optional but Recommended)
-
To a tube containing 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
If using magnetic beads, place the tube on a magnetic rack and carefully transfer the supernatant to a new tube. If using agarose beads, centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant.
C. Immunoprecipitation
-
To the pre-cleared lysate, add the recommended amount of anti-ERβ primary antibody (e.g., 1-10 µg).
-
As a negative control, prepare a parallel sample with an equivalent amount of isotype control IgG.[3]
-
Incubate the lysate-antibody mixture on a rotator for 2 hours to overnight at 4°C.
-
Add 20-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-4 hours at 4°C.[2]
D. Washing
-
Pellet the beads by centrifugation (1,000 x g for 1 minute for agarose beads) or by using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Add 500 µL of ice-cold wash buffer and gently resuspend the beads.
-
Pellet the beads again and discard the supernatant.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[6]
E. Elution
-
After the final wash, remove all residual supernatant.
-
For Western Blot Analysis:
-
Add 20-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the beads, and the supernatant containing the eluted proteins is ready for loading onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis:
-
Add 50 µL of 0.1 M Glycine, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant to a new tube containing 5 µL of 1 M Tris, pH 8.5 to neutralize the acidic pH.
-
Visualization
Signaling Pathway of Estrogen Receptor Beta (ERβ)
Caption: Simplified ERβ signaling pathway.
Experimental Workflow for Immunoprecipitation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. Essential Guide to Immunoprecipitation (IP) Protocols Revealed - Alpha Lifetech [alpha-lifetech.com]
- 5. protocols.io [protocols.io]
- 6. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Staurosporine: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of a wide range of protein kinases.[1] Its mechanism of action involves competing with ATP for binding to the catalytic domain of these enzymes.[1][2] Due to its potent, non-selective nature, Staurosporine serves as a valuable research tool and a positive control in kinase activity assays for the discovery and characterization of more selective kinase inhibitors. These application notes provide detailed protocols and data for utilizing Staurosporine in common kinase activity assays.
Mechanism of Action
Staurosporine exerts its inhibitory effect by binding with high affinity to the ATP-binding site on the kinase catalytic domain.[1] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of the substrate protein, thereby blocking the phosphorylation event and downstream signaling. The broad specificity of Staurosporine is attributed to its interaction with the highly conserved ATP-binding pocket across a large number of kinases.
Caption: Staurosporine competitively inhibits kinase activity.
Quantitative Data: Staurosporine Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Staurosporine against a panel of common protein kinases. These values were determined using in vitro biochemical assays.
Table 1: IC50 Values for Serine/Threonine Kinases
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 - 15 |
| Protein Kinase G (PKG) | 8.5 - 18 |
| CaM Kinase II | 20 |
| S6 Kinase | 5 |
| Myosin Light Chain Kinase (MLCK) | 21 |
Data compiled from multiple sources.[3][4][5]
Table 2: IC50 Values for Tyrosine Kinases
| Kinase | IC50 (nM) |
| p60v-src | 6 |
| c-Fgr | 20 |
| Lyn | 6 |
| Syk | 16 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol describes a method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in a multi-well plate format suitable for high-throughput screening.
Materials:
-
Kinase of interest (e.g., PKA, PKC)
-
Kinase substrate (specific for the kinase, e.g., Kemptide for PKA)
-
Staurosporine (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of Staurosporine in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-kinase control.
-
Kinase Reaction:
-
Add 5 µL of the diluted Staurosporine or control to the wells of the plate.
-
Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Caption: Workflow for a luminescence-based kinase assay.
Radiometric Kinase Activity Assay ([γ-³²P]ATP Filter Binding Assay)
This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Kinase of interest
-
Protein or peptide substrate (e.g., Histone H1 for PKC)
-
Staurosporine (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of Staurosporine in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-kinase control.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and diluted Staurosporine or control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper square.
-
Immediately immerse the filter paper in a beaker of wash buffer to stop the reaction.
-
-
Washing:
-
Wash the filter papers multiple times (e.g., 3-5 times for 5 minutes each) in a large volume of wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final rinse with acetone to dry the filter papers.
-
-
Data Acquisition:
-
Place the dried filter papers into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis
For both assay types, the percentage of kinase inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the Staurosporine concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
-
High background signal: This may be due to non-enzymatic phosphorylation or impurities in the reagents. Ensure all reagents are of high quality and optimize the assay conditions (e.g., incubation time, enzyme concentration).
-
Low signal-to-background ratio: This can be improved by increasing the enzyme or substrate concentration, or by optimizing the reaction buffer conditions (pH, cofactors).
-
Poor Z'-factor (in HTS): This indicates high variability in the assay. Ensure accurate and consistent pipetting, and optimize the concentrations of all assay components.
Conclusion
Staurosporine is an indispensable tool for the study of protein kinases. Its broad inhibition profile makes it an excellent positive control for a wide variety of kinase activity assays. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize Staurosporine in their kinase-targeted drug discovery and basic research endeavors.
References
- 1. youtube.com [youtube.com]
- 2. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for FERb 033 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the administration of FERb 033, a potent and selective estrogen receptor beta (ERβ) agonist, in a murine model. While specific in vivo data for this compound is limited, this protocol is extrapolated from established methodologies for other selective ERβ agonists. It is intended to serve as a comprehensive guide for preclinical research and drug development. Included are recommendations for dosage, administration routes, and monitoring, alongside detailed experimental procedures and a diagram of the ERβ signaling pathway.
Introduction
This compound is a synthetic, nonsteroidal estrogen characterized by its high affinity and selectivity for Estrogen Receptor β (ERβ) over ERα.[1][2] As a selective ERβ agonist, this compound holds potential for therapeutic applications where ERβ activation is desired without the proliferative effects associated with ERα stimulation. Preclinical evaluation in mouse models is a critical step in elucidating its pharmacological profile and therapeutic efficacy. These application notes provide a framework for conducting such in vivo studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C13H9ClFNO3 |
| Molecular Weight | 281.67 g/mol |
| CAS Number | 1111084-78-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol (e.g., 100 mM) |
| Storage | Long-term storage at 4°C is recommended. For solutions in DMSO, storage at -80°C for up to 6 months is advised. |
Data sourced from commercial suppliers.[1][2]
Proposed In Vivo Administration Protocols
Due to the absence of published in vivo studies specifically for this compound, the following protocols are based on data from other selective ERβ agonists. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for this compound.
Table 2: Summary of Administration Data for Selective ERβ Agonists in Mice
| Compound | Administration Route | Dosage | Vehicle | Study Duration | Reference |
| OSU-ERb-12 | Oral Gavage | 10 mg/kg and 100 mg/kg, daily | Vehicle control | 19 days | [3] |
| OSU-ERβ-12 | Oral Gavage/Subcutaneous | Not specified | 20% HPBCD | Not specified | [4] |
| Liquiritigenin (Liq) | Oral Gavage | 20 mg/kg/day | Not specified | Not specified | [5] |
| ERB-041 | Subcutaneous | 10 mg/kg | 50% DMSO | 5 weeks | [6] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil or 0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Based on the desired final concentration and the solubility of this compound, calculate the required amount of the compound and vehicle.
-
In a sterile microcentrifuge tube, dissolve this compound powder in a small volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
For administration, this stock solution can be further diluted with a suitable vehicle such as corn oil or sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
Prepare fresh solutions on the day of administration.
Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Standard operating procedures for common administration routes in mice are detailed below.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)[6][7]
-
Syringe (1 ml)
-
This compound formulation
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[8]
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6][9]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the correct position, administer the formulation slowly and steadily.[6]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or injury.[9]
Materials:
-
Sterile needle (e.g., 25-27 gauge)[10]
-
Syringe (1 ml)
-
This compound formulation
-
70% ethanol wipes
Procedure:
-
Restrain the mouse and create a "tent" of skin on the dorsal side, between the shoulder blades.[11]
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at the base of the skin tent, parallel to the body.[11]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor.
Materials:
-
Sterile needle (e.g., 25-27 gauge)[12]
-
Syringe (1 ml)
-
This compound formulation
-
70% ethanol wipes
Procedure:
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly with its head downwards.
-
Clean the injection site in the lower right or left quadrant of the abdomen with a 70% ethanol wipe.[12]
-
Insert the needle at a 15-30 degree angle, bevel up.[12]
-
Aspirate to check for the presence of urine or intestinal contents.
-
If the aspiration is clear, inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
ERβ Signaling Pathway
This compound, as an ERβ agonist, is expected to activate the ERβ signaling pathway. This pathway has both genomic and non-genomic arms.
-
Genomic Signaling: In the classical pathway, the ligand-bound ERβ dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA to directly regulate gene transcription. ERβ can also indirectly regulate gene expression by interacting with other transcription factors such as AP-1 and Sp1.[13][14]
-
Non-Genomic Signaling: Membrane-associated ERβ can rapidly activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular effects.[15][16]
Caption: Simplified diagram of the Estrogen Receptor Beta (ERβ) signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Disclaimer
This document is intended for research purposes only. The provided protocols are recommendations based on available scientific literature for similar compounds and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals. A thorough risk assessment should be performed before handling this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FERb 033 - A Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the inquiry regarding the use of FERb 033 in fluorescence microscopy. Based on a comprehensive review of available scientific literature, it is concluded that This compound is not a fluorescent probe and is not utilized for fluorescence microscopy applications. this compound is a well-characterized synthetic, nonsteroidal small molecule that functions as a potent and selective agonist for Estrogen Receptor β (ERβ). Its utility lies in the investigation of ERβ signaling pathways and their physiological and pathological roles. This document will detail the known properties and applications of this compound and briefly discuss alternative methodologies for the fluorescent imaging of estrogen receptors.
Introduction
Estrogen receptors (ERs) are a group of nuclear hormone receptors that play a crucial role in a wide array of physiological processes, including reproductive, cardiovascular, and neural functions. The two main subtypes, ERα and ERβ, often exhibit different and sometimes opposing functions. Consequently, the development of subtype-selective ligands is of significant interest for both basic research and therapeutic development. This compound has emerged as a valuable research tool due to its high selectivity for ERβ.
Properties of this compound
This compound is a synthetic, nonsteroidal estrogen that was developed for its potent and selective agonistic activity towards ERβ.[1] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-Chloro-3'-fluoro-3,4'-dihydroxy-[1,1-biphenyl]-4-carboxaldehyde oxime | [1] |
| Molecular Formula | C13H9ClFNO3 | [1] |
| Molar Mass | 281.67 g/mol | [1] |
| Binding Affinity (Ki) for ERβ | 7.1 nM | [1][2] |
| EC50 for ERβ | 4.8 nM | [1][2] |
| Selectivity | 62-fold selectivity for ERβ over ERα | [1][2] |
Mechanism of Action
As an ERβ agonist, this compound binds to the ligand-binding domain of the estrogen receptor β. This binding event induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The signaling pathway is depicted below.
References
Application Notes and Protocols for Measuring the Efficacy of FERb 033
For Researchers, Scientists, and Drug Development Professionals
Introduction
FERb 033 is a novel investigational compound with potential therapeutic applications in oncology. These application notes provide a comprehensive guide to measuring the efficacy of this compound using a variety of in vitro and in vivo techniques. The following protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.
In Vitro Efficacy Measurement
A variety of cell-based and biochemical assays are crucial for the initial assessment of a drug's efficacy.[1][2][3][4][5] These assays provide insights into the mechanism of action, potency, and selectivity of the compound in a controlled environment.[3][6]
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.[4][7]
a. MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader.[11]
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.2 ± 0.05 | 100 |
| 0.1 | 1.1 ± 0.04 | 91.7 |
| 1 | 0.8 ± 0.03 | 66.7 |
| 10 | 0.4 ± 0.02 | 33.3 |
| 100 | 0.1 ± 0.01 | 8.3 |
Apoptosis Assays
Apoptosis assays are used to determine if the observed decrease in cell viability is due to programmed cell death.
a. Caspase-Glo® 3/7 Assay Protocol
This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[12]
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Data Presentation:
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1500 ± 120 | 1.0 |
| 0.1 | 1800 ± 150 | 1.2 |
| 1 | 4500 ± 300 | 3.0 |
| 10 | 12000 ± 950 | 8.0 |
| 100 | 15000 ± 1100 | 10.0 |
b. TUNEL Assay Protocol
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14]
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Incubate cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[13]
-
Rinse with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Target Engagement and Pathway Analysis
These assays help to confirm that this compound is interacting with its intended target and modulating the downstream signaling pathway.[15][16][17][18]
a. Western Blot Protocol for Phospho-Kinase Levels
Western blotting is a technique used to detect specific proteins in a sample.[19][20][21][22] This protocol is designed to measure the phosphorylation status of a target kinase and its downstream effectors upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for various time points or at different concentrations.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.[21]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19][21]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.[21][23]
-
Wash the membrane three times with TBST for 10 minutes each.[21]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21][23]
-
Wash the membrane three times with TBST for 10 minutes each.[21]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Data Presentation:
| Treatment | p-Kinase Level (Arbitrary Units) | Total Kinase Level (Arbitrary Units) | p-Downstream Protein Level (Arbitrary Units) | Total Downstream Protein Level (Arbitrary Units) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.25 | 0.98 | 0.30 | 1.02 |
| This compound (10 µM) | 0.05 | 1.01 | 0.08 | 0.99 |
b. ELISA for Cytokine Secretion
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of specific cytokines or other proteins that are regulated by the target pathway of this compound.[24][25][26][27]
Materials:
-
ELISA plate pre-coated with a capture antibody
-
Cell culture supernatants from this compound-treated cells
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Collect cell culture supernatants after treating cells with this compound.
-
Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.[24]
-
Wash the wells with wash buffer.
-
Add the detection antibody to each well and incubate for 1-2 hours at room temperature.[24]
-
Wash the wells.
-
Add Streptavidin-HRP and incubate for 20 minutes at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.[24]
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
In Vivo Efficacy Measurement
In vivo studies are essential to evaluate the efficacy of this compound in a living organism.[28][29] Animal models, particularly mouse xenograft models, are commonly used for this purpose.[30][31][32][33][34]
Xenograft Tumor Growth Study
This study assesses the ability of this compound to inhibit tumor growth in mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line that forms tumors in mice
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Analytical balance
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[35]
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[36][37]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | 1.5 ± 0.15 | - |
| This compound (10 mg/kg) | 750 ± 80 | 0.75 ± 0.08 | 50 |
| This compound (30 mg/kg) | 300 ± 45 | 0.30 ± 0.05 | 80 |
Pharmacodynamic (PD) Biomarker Analysis
At the end of the in vivo study, tumors and other tissues can be collected to analyze the effect of this compound on the target pathway.
Protocol:
-
Western Blotting: Prepare lysates from the excised tumors and perform Western blotting as described in the in vitro section to assess the levels of the target kinase and downstream signaling proteins.
-
Immunohistochemistry (IHC): Fix the tumors in formalin and embed them in paraffin. Section the tumors and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Overall experimental workflow for this compound efficacy testing.
Caption: Logical relationship of efficacy endpoints for this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. news-medical.net [news-medical.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 14. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CH [thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 25. ELISA Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. ELISA Protocol [protocols.io]
- 27. Protein assay ELISA [qiagen.com]
- 28. nuvisan.com [nuvisan.com]
- 29. Visualizing drug efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. dovepress.com [dovepress.com]
- 35. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 36. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Estimating tumor growth rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FERb 033 solubility issues and solutions
Disclaimer: The compound "FERb 033" is not found in scientific literature. This guide uses Dasatinib , a well-characterized BCR-ABL kinase inhibitor with known solubility challenges, as a practical analogue. The principles and troubleshooting steps provided are broadly applicable to poorly soluble small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound (Dasatinib). What is the recommended solvent?
A1: this compound (Dasatinib) is practically insoluble in water but is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it with an aqueous buffer or cell culture medium to the final working concentration.
Q2: My this compound (Dasatinib) precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where it has lower solubility. Precipitation occurs because the final concentration of the compound exceeds its solubility limit in the aqueous solution, even with a small percentage of DMSO. To prevent this, you can try several approaches:
-
Lower the final concentration: Ensure your final working concentration is well below the known solubility limit of this compound (Dasatinib) in the final buffer system.
-
Increase the percentage of co-solvent: While high concentrations of DMSO can be toxic to cells, a slightly higher percentage (e.g., up to 0.5-1%) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent on your experimental system.
-
Use a different formulation: For in vivo studies, formulations with cyclodextrins or other excipients are often used to improve solubility and bioavailability.
-
pH adjustment: The solubility of Dasatinib is pH-dependent. It is more soluble in acidic conditions (pH 1.2) than in neutral or basic conditions. Adjusting the pH of your final buffer, if your experiment allows, could help.
Q3: Can I heat the solution to help dissolve my this compound (Dasatinib)?
A3: Gentle warming can be used to aid in the dissolution of this compound (Dasatinib) in the initial solvent (e.g., DMSO). However, it is crucial to be aware of the compound's stability at higher temperatures. It is recommended to warm the solution gently (e.g., 37°C) and for a short period. Avoid repeated freeze-thaw cycles of the stock solution, as this can also lead to precipitation over time.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution.
This section provides a step-by-step guide to address precipitation issues with your this compound (Dasatinib) stock solution.
Caption: Troubleshooting workflow for a precipitated stock solution.
Issue: Compound precipitates upon dilution into aqueous media.
This workflow addresses the common problem of precipitation when diluting the DMSO stock solution into your experimental aqueous buffer or media.
Caption: Troubleshooting workflow for precipitation upon aqueous dilution.
Quantitative Data: Solubility of Dasatinib
| Solvent/Solution | Temperature | Solubility | Reference |
| DMSO | Room Temp. | ≥49 mg/mL | |
| Ethanol | Room Temp. | ~5 mg/mL | |
| Water | Room Temp. | <1 mg/mL | |
| 0.1 N HCl (pH 1.2) | 37°C | 0.83 mg/mL | |
| Phosphate Buffer (pH 6.8) | 37°C | 0.003 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound (Dasatinib) powder. For example, to make 1 mL of a 10 mM solution of Dasatinib (Molar Mass: 488.01 g/mol ), you would need 4.88 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may gently warm the vial in a 37°C water bath for 5-10 minutes. A brief sonication can also be used to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathway
This compound (Dasatinib) is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. It also inhibits other kinases such as the SRC family kinases.
Caption: Mechanism of action of this compound (Dasatinib).
Technical Support Center: Optimizing FERb 033 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FERb 033. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, nonsteroidal estrogen that acts as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1] It exhibits a high binding affinity for ERβ with a Ki of 7.1 nM and an EC50 of 4.8 nM.[1] Notably, it has a 62-fold selectivity for ERβ over Estrogen Receptor Alpha (ERα), making it a valuable tool for studying the specific roles of ERβ.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and duration of treatment. Based on available literature, a broad range of 10 nM to 100 µM has been used. For assays investigating effects on cell invasion, concentrations as low as 10 nM have been shown to be effective.[2] For cell viability and proliferation assays, a wider range, including concentrations up to 100 µM, may be explored.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight, which you should confirm from the supplier) in the calculated volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are the known downstream signaling pathways and targets of this compound-activated ERβ?
A4: Activation of ERβ by agonists like this compound can lead to the regulation of several downstream target genes involved in cell proliferation, apoptosis, and cell cycle control. Studies have shown that ERβ activation can lead to the downregulation of c-Myc, Cyclin D1, and Cyclin A.[5] Conversely, it can increase the expression of tumor suppressor proteins FOXO1 and FOXO3a.[4] The activation of ERβ can also lead to G2 cell cycle arrest.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 for your endpoint. |
| Low ERβ expression: The cell line you are using may not express sufficient levels of ERβ for this compound to have a significant effect. | Verify ERβ expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express higher levels of ERβ or transiently overexpressing ERβ. | |
| Incorrect stock solution preparation or storage: The compound may have degraded due to improper handling. | Ensure the stock solution was prepared correctly in a suitable solvent (e.g., DMSO) and stored at the recommended temperature, protected from light and repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity observed at expected effective concentrations | Off-target effects: At higher concentrations, this compound may exhibit off-target effects leading to cytotoxicity. Some selective estrogen receptor modulators have been shown to have off-target effects through receptors like GPR30.[6][7] | Use the lowest effective concentration determined from your dose-response curve. Consider using a GPR30 antagonist in a control experiment to assess its potential involvement. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent in your experimental wells is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1% for DMSO). | |
| Inconsistent or variable results between experiments | Cell passage number and confluency: Variations in cell passage number and confluency at the time of treatment can affect cellular responses. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the start of each experiment. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations. | Ensure the stock solution is fully dissolved before diluting it into the culture medium. Briefly vortex the diluted solution before adding it to the cells. | |
| Unexpected agonist effect at low concentrations and antagonist effect at high concentrations | Biphasic dose-response: Some ERβ agonists can exhibit a biphasic or U-shaped dose-response curve, where low concentrations are stimulatory and high concentrations are inhibitory.[4] | This is a known phenomenon for some nuclear receptor ligands. Carefully analyze your full dose-response curve to identify the optimal concentration for the desired effect. |
Data Presentation
Table 1: Reported Experimental Concentrations of this compound and other ERβ Agonists
| Compound | Assay Type | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| This compound | Invasion Assay | MDA-MB-231, HS578T | 10 nM | Decreased cell invasion | [2] |
| OSU-ERb-12 (ERβ Agonist) | Cell Viability | MCF7, T47D | 0.01 - 10 µM | Decreased cell viability | [4] |
| LY500307 (ERβ Agonist) | Cell Viability | MCF7, T47D | 0.01 - 10 µM | Decreased cell viability | [4] |
| S-equol (ERβ Agonist) | Cell Viability | Ovarian Cancer Cells | up to 100 µM | Reduced cell viability | [3] |
| Liquiritigenin (ERβ Agonist) | Cell Viability | Ovarian Cancer Cells | up to 100 µM | Reduced cell viability | [3] |
| DPN (ERβ Agonist) | Uterine Weight Assay | Immature Mice | 10 - 250 µ g/animal ·d | Modulated ERα activity | [8] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium. A typical final concentration range to test would be 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Downstream Signaling Targets
This protocol provides a general workflow for analyzing the protein expression of this compound/ERβ downstream targets.
Materials:
-
This compound
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-FOXO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound signaling pathway via Estrogen Receptor Beta (ERβ).
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Agonists and knockdown of estrogen receptor β differentially affect invasion of triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: FERb 033 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FERb 033, a selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell-based assays?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on its known potency, an effective concentration (EC50) of approximately 4.8 nM has been reported, with a binding affinity (Ki) of 7.1 nM.[1] We recommend a pilot experiment to identify the optimal concentration for your specific cell line and endpoint.
Q2: I am observing high background signal in my luciferase reporter assay. What could be the cause?
A2: High background in luciferase assays can stem from several factors. Firstly, ensure your lysis buffer is effective and that you have complete cell lysis. Secondly, the choice of plate is important; opaque white plates are recommended to minimize crosstalk between wells. Finally, the luciferase substrate can degrade over time; ensure it is fresh and properly stored.
Q3: My Western blot results for downstream ERβ targets are inconsistent. What are the potential reasons?
A3: Inconsistent Western blot results can be due to variability in sample preparation, protein loading, or antibody performance. Ensure consistent protein extraction and quantification across all samples. Use a loading control to normalize for protein loading. Validate the specificity of your primary antibody for the target protein. Additionally, inconsistent transfer of proteins to the membrane can be a factor; ensure proper sandwich assembly and transfer conditions.
Q4: Can this compound be used in in-vivo studies? What is a recommended starting dose and administration route?
A4: While specific in-vivo protocols for this compound are not widely published, based on studies with other selective ERβ agonists, a starting point for rodent models could be in the range of 1-10 mg/kg, administered via subcutaneous injection or oral gavage. However, extensive dose-finding and pharmacokinetic studies are essential to determine the optimal dose and route for your specific animal model and experimental goals.
Troubleshooting Guides
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no response to this compound treatment in a cell viability assay. | Low or absent ERβ expression in the cell line. | Confirm ERβ expression in your cell line using Western blot or qPCR. Select a cell line known to express ERβ. |
| Cell viability assay is not sensitive enough. | Try a more sensitive assay, such as an ATP-based luminescence assay, instead of a colorimetric (MTT) assay. | |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration. | |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Unexpected antagonist effect at high concentrations. | Off-target effects or receptor downregulation. | Lower the concentration of this compound. Investigate potential off-target interactions if the effect persists. |
Gene Expression Analysis (qPCR)
| Problem | Possible Cause | Recommended Solution |
| No change in the expression of known ERβ target genes. | Insufficient treatment time. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Poor RNA quality. | Assess RNA integrity (RIN > 8) before proceeding with reverse transcription. | |
| Inefficient primers. | Validate primer efficiency through a standard curve analysis. | |
| High Cq values for target genes. | Low target gene expression. | Increase the amount of cDNA used in the qPCR reaction. |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction conditions. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
General Protocol for a Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
General Protocol for Western Blotting
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., ERβ, p-Akt, c-Fos) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Simplified ERβ signaling pathway activated by this compound.
References
Technical Support Center: Improving FERb 033 Stability in Solution
Disclaimer: Information on "FERb 033" is limited. This guide is based on available data for this compound and general best practices for handling small molecule inhibitors in a research setting.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, nonsteroidal estrogen used in scientific research.[1] It is a potent and selective agonist for Estrogen Receptor β (ERβ), with a 62-fold selectivity over Estrogen Receptor α (ERα).[1] Its chemical formula is C13H9ClFNO3, and it has a molecular weight of 281.67 g/mol .[2][3] this compound has been investigated for its potential to induce cancer cell death and has been studied in the context of breast and prostate cancer.[2][3]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and Ethanol at a concentration of 100mM.[2] For short-term storage, it may be kept at room temperature. However, long-term storage at 4°C is recommended.[2] To ensure maximum product recovery, it is advised to centrifuge the vial before opening.[2]
Q3: What are the common causes of small molecule inhibitor instability in solution?
A3: The instability of small molecule inhibitors in solution can be attributed to several factors, including:
-
Chemical Degradation: This can occur through hydrolysis, oxidation, photodegradation, or thermal degradation.[4][5] Compounds with certain functional groups, like esters or amides, are particularly susceptible to hydrolysis, especially at non-neutral pH.[4]
-
Poor Solubility: When a compound's solubility limit is exceeded in an aqueous buffer, it can precipitate out of solution, reducing its effective concentration.[4][6]
-
Adsorption: Compounds can adsorb to the surfaces of plasticware, such as tubes and pipette tips, leading to a decrease in the available concentration.[6]
Q4: How can I tell if my this compound solution has degraded or precipitated?
A4: Visual inspection is the first step. Look for cloudiness or visible particles in your solution, which may indicate precipitation.[6] For a more definitive assessment of degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the intact compound from any degradation products.[6]
II. Troubleshooting Guides
This section provides a systematic approach to common problems encountered when working with this compound and other small molecule inhibitors in solution.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Instability in Culture Medium. The aqueous and buffered environment of cell culture medium (typically pH ~7.4) at 37°C can lead to the degradation of the compound.[4][7]
-
Troubleshooting Steps:
-
Perform a Stability Test: Incubate this compound in the cell culture medium (with and without serum) for the duration of your experiment without cells. At various time points, analyze the concentration of the intact compound using HPLC or LC-MS.
-
Use a Simpler Buffer: To determine inherent aqueous stability, conduct a similar stability test in a simpler buffer like PBS at 37°C.[7]
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before use.
-
-
Possible Cause 2: Cellular Metabolism. The cells may be metabolizing this compound into an inactive form.[4]
-
Troubleshooting Steps:
-
Compare with Cell-Free Control: A faster disappearance of the compound in the presence of cells compared to a cell-free control suggests cellular metabolism.[4]
-
Consult Literature: Review literature for known metabolic pathways of this compound or similar compounds.
-
Issue 2: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: Exceeded Solubility Limit. The compound's solubility in the final aqueous buffer is lower than the prepared concentration.[4]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct solution is to work with a lower final concentration of this compound.[4]
-
Optimize Dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.[4]
-
Consider Co-solvents: If compatible with your assay, a small amount of a biocompatible co-solvent might improve solubility.[5] However, this should be done cautiously as it can affect assay performance.[4]
-
Issue 3: Loss of activity after repeated freeze-thaw cycles of the stock solution.
-
Possible Cause: Degradation due to Freeze-Thaw. Residual moisture in the solvent (e.g., DMSO) can contribute to compound degradation during freeze-thaw cycles.[4]
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[7]
-
Use Anhydrous Solvents: Ensure you are using high-quality, anhydrous solvents for preparing stock solutions.
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H9ClFNO3 | [2][3] |
| Molecular Weight | 281.67 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO (100mM), Ethanol (100mM) | [2] |
Table 2: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Reference |
| Solid Form | 4°C | Long-term | [2] |
| Stock Solution (in DMSO/Ethanol) | ≤ -20°C | Long-term | [6] |
| Working Solution (in aqueous buffer) | Prepared fresh | For immediate use | General Best Practice |
IV. Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution using HPLC
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Low-protein-binding tubes
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve a known mass of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Prepare Working Solution: Dilute the 10 mM stock solution into the aqueous buffer to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and either inject it directly onto the HPLC or quench it with an equal volume of a strong organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and process them as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area corresponding to intact this compound will be used to determine its concentration.
-
Data Analysis: Normalize the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.
V. Visualizations
Caption: A flowchart for troubleshooting common issues with this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound as an ERβ agonist.
References
Technical Support Center: Troubleshooting FERb 033 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential off-target effects of FERb 033 during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a cellular phenotype that does not align with the known function of Estrogen Receptor β (ERβ). How can I determine if this is an off-target effect?
A1: This is a strong indication of potential off-target activity. A systematic approach is recommended to distinguish between on-target and off-target effects. A primary step is to perform a rescue experiment or use a knockout/knockdown model. If reducing the expression of ERβ (e.g., using siRNA or CRISPR) prevents the phenotype observed with this compound treatment, the effect is likely on-target. If the phenotype persists, it is likely due to an off-target interaction.
Q2: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
A2: Inconsistent results across cell lines can stem from several factors. Firstly, verify the expression levels of ERβ in each cell line, as variations in target expression can lead to different responses. Secondly, cell-specific expression of other proteins could lead to different off-target interactions of this compound. It is also possible that differences in cellular metabolism of the compound or expression of efflux pumps could alter its intracellular concentration and, consequently, its effects.
Q3: What is the first step to confirm that this compound is engaging its intended target, ERβ, in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement in intact cells.[1][2][3] This assay measures the thermal stabilization of a protein upon ligand binding.[2] If this compound binds to ERβ, it will increase the temperature at which ERβ denatures. This provides direct evidence of target engagement within the cell.
Q4: How can I identify the potential off-targets of this compound in an unbiased manner?
A4: Whole-transcriptome sequencing (RNA-seq) is a powerful, unbiased method to identify potential off-target effects.[4][5][6] By comparing the gene expression profiles of cells treated with this compound to vehicle-treated controls, you can identify genome-wide transcriptional changes.[4][6] Unexpected changes in pathways unrelated to ERβ signaling may point towards off-target interactions.
Q5: Are there computational methods to predict potential off-target interactions of this compound?
A5: Yes, computational approaches can predict potential off-target interactions for small molecules.[7] These methods use the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites to identify potential unintended binding partners.[7] While these predictions require experimental validation, they can provide a valuable list of candidates for further investigation.
This compound Selectivity Profile
This compound is a potent and selective ERβ agonist.[8][9] Its selectivity for ERβ over Estrogen Receptor α (ERα) has been quantitatively determined.
| Target | K_i_ (nM) | EC_50_ (nM) | Selectivity (fold) |
| ERβ | 7.1 | 4.8 | - |
| ERα | ~440 | - | 62-fold vs. ERβ |
Data compiled from MedchemExpress and Wikipedia.[8][9]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is intended to verify the engagement of this compound with its target, ERβ, in a cellular context.[2][3][10]
Objective: To determine if this compound binds to and stabilizes ERβ in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with this compound at the desired concentration and a control set with vehicle (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ERβ at each temperature using Western blotting or other protein quantification methods like ELISA.
-
Data Analysis: Plot the amount of soluble ERβ as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated samples indicates target engagement.
Whole-Transcriptome Sequencing (RNA-seq) for Off-Target Identification
This protocol provides a general workflow for using RNA-seq to identify global gene expression changes induced by this compound, which can reveal potential off-target effects.[4][5][6][11][12]
Objective: To identify unintended signaling pathways and gene networks affected by this compound treatment.
Methodology:
-
Experimental Design: Culture a suitable cell line and treat with this compound at a relevant concentration and a vehicle control. Include multiple biological replicates for each condition.
-
RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA using a standard kit. Ensure high-quality RNA with good integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.
-
Pathway Analysis: Use bioinformatics tools to determine if the differentially expressed genes are enriched in specific biological pathways. Pathways unrelated to known ERβ signaling are potential indicators of off-target effects.
-
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for RNA-seq based off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
how to reduce FERb 033 toxicity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FERb 033, a potent and selective estrogen receptor-beta (ERβ) agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1] Its high selectivity makes it a valuable tool for studying the specific roles of ERβ in various cellular processes. The primary mechanism of action involves binding to ERβ, which can then modulate the transcription of target genes and influence various signaling pathways.
Q2: Is this compound expected to be toxic to my cells?
The cellular response to this compound, including potential cytotoxicity, is highly dependent on the cell type and the biological context. As a selective ERβ agonist, its effects are primarily mediated through the activation of ERβ.
-
In some cancer cell lines, activation of ERβ can be pro-apoptotic and anti-proliferative, leading to a desired cytotoxic effect. For instance, other selective ERβ agonists have demonstrated significant cytotoxicity in ERα-positive breast cancer cell lines and ovarian cancer cells.
-
In non-malignant cells or different cancer types, ERβ activation may have protective effects. For example, the ERβ agonist KB9520 has been shown to protect non-malignant mesothelial cells from cisplatin-induced toxicity.
Therefore, it is crucial to determine the cytotoxic potential of this compound empirically in your specific cell model.
Q3: What is a typical effective concentration for this compound?
The effective concentration of this compound will vary depending on the cell line and the desired biological endpoint. Since there is limited published data on the specific IC50 values of this compound for cytotoxicity, it is recommended to perform a dose-response experiment to determine the optimal concentration for your studies. Based on data from other selective ERβ agonists like OSU-ERb-12, a starting concentration range of 1 µM to 20 µM could be considered for initial cytotoxicity screening in cancer cell lines.[2]
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective ERβ agonist, the possibility of off-target effects should always be considered, especially at higher concentrations. Off-target effects are a common concern with small molecule inhibitors and can contribute to unexpected toxicity. To mitigate this, it is advisable to:
-
Use the lowest effective concentration that elicits the desired on-target effect.
-
Include appropriate controls in your experiments, such as cell lines that do not express ERβ, to differentiate between on-target and off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected "non-toxic" concentrations. | Cell line is highly sensitive to ERβ activation-induced apoptosis. | 1. Confirm ERβ expression: Verify the expression level of ERβ in your cell line. High expression may lead to increased sensitivity.2. Perform a detailed dose-response curve: Determine the precise IC50 value in your specific cell model to identify a suitable non-toxic working concentration.3. Reduce exposure time: Shorter incubation times with this compound may reduce cytotoxicity while still allowing for the observation of desired effects. |
| Solvent (e.g., DMSO) toxicity. | 1. Check vehicle control: Ensure that the concentration of the solvent used to dissolve this compound is not causing toxicity on its own.2. Lower solvent concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.1%). | |
| Off-target effects. | 1. Use a lower concentration of this compound. 2. Test in an ERβ-negative cell line: If toxicity persists in cells lacking the target, off-target effects are likely. | |
| No observable effect of this compound on cell viability or signaling pathways. | Low or no ERβ expression in the cell line. | 1. Verify ERβ expression: Use techniques like Western blotting or qPCR to confirm that your cell line expresses ERβ.2. Consider a different cell model: If your cell line is ERβ-negative, you will not observe effects mediated by this receptor. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment: Test a wider range of concentrations to identify the effective dose for your specific assay. | |
| Insufficient incubation time. | Optimize exposure time: The effects of this compound on gene expression and downstream signaling may require longer incubation periods. | |
| High variability in experimental results. | Inconsistent cell culture conditions. | 1. Standardize cell seeding density: Ensure that all wells are seeded with a consistent number of cells.2. Maintain consistent culture conditions: Use the same media, supplements, and incubation conditions for all experiments. |
| Issues with compound stability or preparation. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the this compound stock solution.2. Ensure complete solubilization: Make sure the compound is fully dissolved in the solvent before diluting it in the culture medium. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound on cells.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified ERβ-Mediated Apoptotic Pathway
Caption: ERβ activation by this compound can induce apoptosis in certain cancer cells.
Diagram 2: Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A stepwise workflow for evaluating the cytotoxic effects of this compound.
References
FERb 033 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving FERb 033, a selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective estrogen receptor beta (ERβ) agonist. Its primary mechanism of action is to bind to and activate ERβ, a ligand-activated transcription factor. Upon binding, ERβ typically forms a dimer, translocates to the nucleus, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various cellular effects, including inhibition of proliferation and induction of apoptosis in some cancer cells.
Q2: What are the recommended cell lines for studying this compound activity?
A2: The choice of cell line is critical and depends on the research question. For general ERβ activity studies, cell lines with stable or transient expression of human ERβ are recommended. Examples include U2OS or HEK293 cells engineered to express ERβ. For cancer research, breast cancer cell lines like MCF-7 (ERα-positive, low ERβ) or T47D, and ovarian cancer cell lines such as ES2 and SKOV3, have been used to study the effects of ERβ agonists.[1][2] It is crucial to verify the expression of ERβ in your chosen cell line.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on studies with other selective ERβ agonists, concentrations ranging from nanomolar to low micromolar are often used.[3][4] For instance, in reporter assays, significant activity has been observed at concentrations as low as 30 nM for some ERβ agonists.[3]
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or low response to this compound | - Low or no ERβ expression in the cell line- Inactive compound- Suboptimal assay conditions | - Verify ERβ expression by Western blot or qPCR.- Use a fresh stock of this compound.- Include a known ERβ agonist (e.g., 17β-estradiol or DPN) as a positive control.- Optimize incubation time and compound concentration. |
| High background signal in reporter assays | - "Leaky" reporter construct- Autofluorescence of the compound- Contamination | - Use a promoterless reporter vector as a negative control.- Test the compound in a cell-free luciferase assay.- Ensure aseptic techniques and use fresh reagents. |
| Unexpected cell toxicity | - Off-target effects of this compound at high concentrations- Solvent (DMSO) toxicity | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.- Lower the concentration of this compound.- Ensure the final DMSO concentration is non-toxic to your cells. |
| Inconsistent results with different batches of this compound | - Variation in compound purity or activity | - Purchase compounds from a reputable supplier.- If possible, perform quality control on new batches (e.g., by mass spectrometry or a standard bioassay). |
Quantitative Data Summary
Table 1: Comparative Activity of Selective ERβ Agonists in Reporter Assays.
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) | Fold Activation vs. Vehicle | Reference |
| OSU-ERb-12 | HEK293T (ERβ transfected) | ERE-Luciferase | ~30 | ~40 | [3][5] |
| LY500307 | HEK293T (ERβ transfected) | ERE-Luciferase | ~10 | ~84 | [5] |
| ERB-041 | SAOS-2 (ERβ expressing) | IGFBP4 mRNA induction | ~3-5 | Full agonist | [6] |
Table 2: Cytotoxicity of Selective ERβ Agonists in Ovarian Cancer Cell Lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| OSU-ERb-12 | OVCAR3 | Cell Viability | 15.36 | [4] |
| OSU-ERb-12 | SKOV3 | Cell Viability | 7.28 | [4] |
| OSU-ERb-12 | A2780 | Cell Viability | 10.82 | [4] |
Experimental Protocols
ERβ Reporter Gene Assay
This protocol is for a luciferase-based reporter assay to measure the activation of ERβ by this compound.
Materials:
-
HEK293T cells
-
Expression vector for human ERβ (e.g., pCMV-hERβ)
-
Luciferase reporter vector with an Estrogen Response Element (ERE) promoter (e.g., pGL3-ERE-luc)
-
Internal control vector (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phenol red-free DMEM with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Positive control (e.g., 17β-estradiol)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
Compound Treatment: After 24 hours, replace the medium with phenol red-free DMEM containing 10% CS-FBS. Treat the cells with a serial dilution of this compound or the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10³ cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value if applicable.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for an ERβ reporter gene assay.
References
- 1. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [kb.osu.edu]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Refining FERb 033 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining FERb 033 treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial treatment duration for this compound?
A1: The optimal treatment duration for this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available data, initial exploratory experiments can be designed around two key time points:
-
Short-term (e.g., 2 hours): For assessing rapid, non-genomic effects such as changes in intracellular calcium levels. A 2-hour treatment with 10 nM this compound has been observed to mildly decrease Ca2+ response in airway smooth muscle cells.[1]
-
Long-term (e.g., 24 hours): For evaluating genomic effects, such as transcriptional activation. A 24-hour incubation is a common starting point for reporter gene assays, like those using a luciferase reporter to measure estrogen response element (ERE) activation.[1]
It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental system.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective agonist for Estrogen Receptor β (ERβ).[1][2] It binds to ERβ, which can then mediate its effects through two primary signaling pathways:
-
Nuclear-Initiated Signaling: Upon ligand binding, the ERβ dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Membrane-Initiated Signaling: A subpopulation of ERβ located at the plasma membrane can be activated by this compound, leading to the rapid activation of various intracellular signaling cascades, such as those involving protein kinases.
Q3: What are some known downstream effects of this compound-mediated ERβ activation?
A3: Activation of ERβ by agonists like this compound has been shown to have anti-proliferative effects in some cancer cell lines. This is achieved through the regulation of key cell cycle proteins. Specifically, ERβ activation can lead to:
-
Repression of c-myc and cyclin D1 expression.
-
Increased expression of p21 and p27Kip1.
These changes can result in a G2 cell cycle arrest.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate Treatment Duration | Perform a time-course experiment. For transcriptional readouts, try a longer incubation period (e.g., 24, 48, 72 hours). For signaling events, shorter time points (e.g., 5, 15, 30, 60 minutes) may be necessary. |
| Suboptimal Concentration | Titrate the concentration of this compound. While the EC50 is in the low nanomolar range, the optimal concentration can vary between cell lines. A dose-response experiment (e.g., 1 nM to 1 µM) is recommended. |
| Low ERβ Expression in the Cell Line | Verify the expression of ERβ in your cell line of interest using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous ERβ expression or an overexpression system. |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded for each experiment, as cell density can influence the response to treatment. |
| Variability in Treatment Application | Standardize the method of adding this compound to the cell culture. Ensure thorough but gentle mixing. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
1. Time-Course Experiment for Transcriptional Activation using a Luciferase Reporter Assay
-
Cell Seeding: Seed cells expressing an ERE-luciferase reporter construct in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound (e.g., 10 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
Lysis and Luciferase Assay: At each time point, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your specific luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the fold change in luciferase activity relative to the vehicle control at each time point.
2. Western Blot Analysis of Downstream Cell Cycle Proteins
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at the optimal concentration and for the optimal duration determined from previous experiments. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against c-myc, cyclin D1, p21, p27Kip1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Binding Affinity (Ki) | 7.1 nM | [1] |
| EC50 (ERβ) | 4.8 nM | [1] |
| Selectivity | 62-fold over ERα | [1] |
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for time-course analysis.
Caption: Troubleshooting logic for no observable effect.
References
Technical Support Center: Overcoming Resistance to FERb 033
Welcome to the technical support center for FERb 033, a selective estrogen receptor β (ERβ) agonist.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the estrogen receptor β (ERβ), with a 62-fold selectivity over ERα.[1][2] Its primary mechanism of action is to bind to and activate ERβ, which can induce transcriptional activity of target genes.[1] This can lead to various cellular effects, including modulation of cell growth, differentiation, and apoptosis.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to a targeted therapy like this compound can be due to either intrinsic or acquired resistance.[3][4][5]
-
Intrinsic Resistance: The cells may have pre-existing characteristics that make them non-responsive to this compound from the outset.
-
Acquired Resistance: The cells may initially respond to this compound, but then develop mechanisms to evade its effects over time with continuous exposure.[3]
Q3: What are the potential molecular mechanisms of resistance to an ERβ agonist like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, resistance to targeted therapies often involves one or more of the following:
-
Target Alteration: Mutations in the ESR2 gene (encoding ERβ) could prevent this compound from binding effectively.
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition or activation of the target pathway, rendering the drug ineffective.[4]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove this compound from the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Cells may increase the metabolism of this compound into inactive forms.
Q4: How can I determine if my cells have developed resistance to this compound?
A4: A significant increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in your cells compared to the parental, sensitive cell line is a key indicator of resistance.[6] You may also observe a lack of expected downstream signaling events or phenotypic changes upon treatment.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound | 1. Degraded compound: Improper storage or handling. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Low cell permeability: The compound is not efficiently entering the cells. 4. Intrinsic resistance of the cell line. | 1. Use a fresh aliquot of this compound from a properly stored stock. 2. Verify all calculations and ensure pipette calibration. 3. Consult literature for known permeability issues with your cell line or similar compounds. 4. Test a range of concentrations and confirm target (ERβ) expression. |
| Initial response followed by loss of efficacy | 1. Development of acquired resistance. 2. Selection of a pre-existing resistant sub-population of cells. | 1. Perform a dose-response curve to quantify the shift in IC50/EC50. 2. Analyze molecular markers of resistance (see experimental protocols below). 3. Consider combination therapies to target potential bypass pathways. |
| High background or off-target effects | 1. This compound concentration is too high. 2. The compound may have unknown off-target activities. | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Use a structurally different ERβ agonist to confirm that the observed phenotype is on-target. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to increasing drug concentrations.[6][7]
-
Determine the initial IC50: Perform a cell viability assay with the parental cell line to determine the initial IC50 of this compound.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Repeat: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Characterization: Regularly assess the IC50 of the resistant cell line to monitor the level of resistance.
Protocol 2: Investigating Target Alteration - ESR2 Gene Sequencing
-
Isolate Genomic DNA: Extract genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Amplify the coding regions of the ESR2 gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any potential mutations in the resistant cell line compared to the parental line.
-
Analysis: Analyze the sequencing data to identify mutations that may alter the ligand-binding domain of ERβ.
Protocol 3: Assessing Bypass Pathway Activation - Western Blot Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound for various time points and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in potential bypass signaling pathways (e.g., p-EGFR, p-Akt, p-ERK).
-
Analysis: Compare the activation status of these pathways between the parental and resistant cells to identify any compensatory signaling.
Visualizations
Caption: Simplified ERβ signaling pathway activated by this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 4. Frontiers | Dual-Targeted Therapy Circumvents Non-Genetic Drug Resistance to Targeted Therapy [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: FERb 033 Buffer Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions for the hypothetical protein FERb 033. The principles and protocols outlined here are based on established best practices for protein stability and activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a buffer for this compound?
A1: The selection of an appropriate buffer is critical for maintaining the stability and activity of this compound. The primary factors to consider are:
-
pH: Every protein has an optimal pH range for stability and activity. Deviating from this range can lead to denaturation, aggregation, or loss of function.[1][2] It is crucial to choose a buffer that maintains the pH within this optimal range.[2]
-
Ionic Strength: The salt concentration of the buffer can significantly impact the solubility and stability of this compound.[3] Some proteins require a specific ionic strength to maintain their native conformation.
-
Buffer Composition: The chemical nature of the buffering agent can influence protein stability.[3][4] It's important to select a buffer that does not interact adversely with this compound. For example, phosphate buffers can sometimes inhibit the activity of certain enzymes.[2][5]
-
Temperature: Temperature is a critical factor in protein stability, with most proteins being more stable at lower temperatures, such as 4°C.[5] However, the pH of some buffers can change with temperature, which must be considered.[5]
-
Additives: Various additives can be included in the buffer to enhance the stability of this compound. These include reducing agents, chelating agents, and cryoprotectants.
Q2: Which common buffers are suitable for initial screening with this compound?
A2: For initial screening, it is advisable to test a range of buffers with different pKa values to cover a broad pH range. Commonly used buffers in protein biochemistry include:
-
Phosphate buffers (e.g., PBS): Widely used due to their buffering capacity in the physiological pH range.[6]
-
Tris buffers: A common choice for many biological applications with a buffering range between pH 7.0 and 9.0.[7]
-
HEPES: Known for its high buffering capacity and stability, even with temperature shifts.[2]
-
Acetate and Citrate buffers: Effective in the acidic pH range.[6][7]
-
Histidine: Often used in antibody formulations and works well in the pH range of 5.5 to 6.5.[1]
Q3: How can I prevent the oxidation of this compound in my buffer?
A3: Oxidation can lead to the loss of protein function, especially for proteins rich in cysteine residues.[8] To prevent this, you can add reducing agents to your buffer.[9] Common reducing agents include:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
Q4: What is the role of glycerol in the storage buffer for this compound?
A4: Glycerol is a cryoprotectant commonly added to protein storage buffers.[8] Its primary roles are:
-
Preventing ice crystal formation: During freeze-thaw cycles, ice crystals can form and damage the protein's structure. Glycerol helps to prevent this.[8]
-
Increasing viscosity: This can help to stabilize the protein by reducing its mobility.
-
Improving solubility: For some proteins, particularly those that are more hydrophobic, glycerol can enhance solubility.[5][10] A typical concentration for long-term storage can be up to 50%.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound is precipitating out of solution. | Incorrect pH: The buffer pH may be at or near the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility.[8] | Determine the pI of this compound and select a buffer with a pH at least one unit away from the pI. |
| Suboptimal Ionic Strength: The salt concentration may be too low or too high. | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for solubility.[11] | |
| Protein Concentration is too High: High protein concentrations can lead to aggregation and precipitation.[1][8] | Reduce the protein concentration. Store proteins at a recommended range of 1-5 mg/mL.[8] | |
| This compound is losing its activity. | Denaturation: The protein may be unfolding due to suboptimal buffer conditions (pH, temperature) or repeated freeze-thaw cycles.[8][10] | Re-optimize the buffer pH and store the protein at a stable temperature (e.g., -80°C for long-term storage).[8] Avoid repeated freeze-thaw cycles by aliquoting the protein.[8] |
| Proteolytic Degradation: Proteases present in the sample can degrade this compound.[8][9] | Add protease inhibitors to the buffer.[8] | |
| Oxidation: Critical amino acid residues may be getting oxidized. | Add a reducing agent like DTT or BME to the buffer.[8][9] | |
| Inconsistent results in enzyme assays. | Buffer Instability: The pH of the buffer may be fluctuating with temperature changes.[2] | Use a buffer known for its temperature stability, such as HEPES or MOPS.[2] |
| Buffer Component Interference: A component of the buffer may be inhibiting the enzyme's activity. | Test alternative buffer systems to identify any inhibitory effects. For example, if using a phosphate buffer with a kinase, consider switching to a different buffer.[2] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Solubility
This protocol outlines a method to screen for the optimal buffer type and pH for maximizing the solubility of this compound.
Materials:
-
Purified this compound stock solution
-
A selection of buffers (e.g., Phosphate, Tris, HEPES, Citrate) at various pH values
-
Sodium Chloride (NaCl) stock solution
-
Microcentrifuge tubes
-
Spectrophotometer
Method:
-
Prepare a series of buffer solutions at a standard concentration (e.g., 50 mM) across a range of pH values. For each buffer type, prepare at least three different pH values.
-
For each buffer condition, prepare two sets of tubes: one with a low salt concentration (e.g., 50 mM NaCl) and one with a high salt concentration (e.g., 300 mM NaCl).
-
Add a consistent amount of this compound stock solution to each buffer condition to a final concentration where solubility might be an issue (e.g., 1 mg/mL).
-
Incubate the samples at 4°C for 1 hour with gentle agitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any precipitated protein.
-
Carefully collect the supernatant from each tube.
-
Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at A280) or a protein concentration assay (e.g., Bradford or BCA).
-
The buffer condition that yields the highest protein concentration in the supernatant is the optimal buffer for solubility.
Protocol 2: Thermal Shift Assay (TSA) for this compound Stability
This protocol uses a thermal shift assay (also known as differential scanning fluorimetry) to determine the buffer conditions that provide the highest thermal stability for this compound.
Materials:
-
Purified this compound
-
SYPRO Orange dye
-
A range of buffer solutions to be tested
-
Real-time PCR instrument capable of fluorescence detection
Method:
-
Prepare a master mix containing this compound and SYPRO Orange dye in a reference buffer.
-
In a 96-well PCR plate, aliquot the different buffer solutions to be tested.
-
Add the this compound/SYPRO Orange master mix to each well.
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up a melt curve experiment where the temperature is gradually increased (e.g., from 25°C to 95°C).
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces when it binds to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is typically the peak of the first derivative of the melt curve.
-
The buffer condition that results in the highest Tm is the most stabilizing buffer for this compound.
Visualizations
Caption: Workflow for this compound buffer optimization.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. leukocare.com [leukocare.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Clarification of Target: FERb 033 is an Estrogen Receptor β Agonist, Not a FER Kinase Inhibitor
Initial research indicates a common point of confusion regarding the molecular target of FERb 033. This compound is a selective and potent agonist for Estrogen Receptor β (ERβ), with a Ki of 7.1 nM and an EC50 of 4.8 nM, and it demonstrates 62-fold selectivity over Estrogen Receptor α (ERα).[1] It is not an inhibitor of the non-receptor tyrosine kinase, FER.
This guide will therefore be presented in two parts to best address the likely interests of researchers in this area:
-
Part 1: Validating Target Engagement of this compound with Estrogen Receptor β (ERβ) . This section provides a comprehensive guide for researchers working with this compound and similar ERβ modulators.
-
Part 2: A Comparative Guide to Validating Target Engagement of FER Kinase Inhibitors . This section is for researchers interested in the FER kinase and provides a general framework for validating the target engagement of its inhibitors.
Part 1: Validating Target Engagement of this compound with Estrogen Receptor β (ERβ)
Validating that a compound like this compound engages its intended target, ERβ, within a cellular context is crucial for interpreting experimental results and advancing drug development. This can be achieved through a combination of biochemical and cell-based assays that measure direct binding, receptor activation, and downstream signaling events.
Quantitative Data Summary: this compound and ERβ
| Parameter | Value | Reference |
| This compound Ki for ERβ | 7.1 nM | [1] |
| This compound EC50 for ERβ | 4.8 nM | [1] |
| This compound Selectivity | 62-fold for ERβ over ERα | [1] |
Experimental Methodologies for ERβ Target Engagement
A multi-pronged approach is recommended to validate the target engagement of ERβ agonists.
1. Competitive Binding Assays: These assays directly measure the affinity of a compound for the estrogen receptor.
2. Reporter Gene Assays: These cell-based assays measure the transcriptional activity of ERβ upon ligand binding.
3. Western Blot Analysis of Downstream Signaling: This method assesses the impact of the ERβ agonist on the expression of known downstream target genes.
Experimental Protocols
This protocol is adapted from established methods for determining the relative binding affinity of a test compound to the estrogen receptor.[2][3]
-
Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.[2]
-
Assay Setup: In triplicate, incubate a single concentration of radiolabeled 17β-estradiol (e.g., 1 nM) with increasing concentrations of this compound. Include controls with unlabeled 17β-estradiol as a competitor.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50). This value can be used to determine the relative binding affinity.
This protocol utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[4][5][6][7]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or MCF-7) stably transfected with a human ERβ expression vector and an ERE-luciferase reporter construct.
-
Cell Plating and Treatment: Plate the cells in a multi-well plate and, after allowing them to attach, treat them with a range of concentrations of this compound. Include a vehicle control and a known ERβ agonist as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
This protocol measures changes in the protein levels of genes known to be regulated by ERβ.
-
Cell Culture and Treatment: Culture an ERβ-positive cell line (e.g., triple-negative breast cancer cells with inducible ERβ expression) and treat with this compound at a concentration around its EC50 for various time points (e.g., 0, 6, 12, 24 hours).[8]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9] Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for a known ERβ target gene (e.g., FOXO1, FOXO3a, p21/CDKN1A).[10][11] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Visualizing ERβ Signaling
Caption: Signaling pathway of the ERβ agonist this compound.
Part 2: A Comparative Guide to Validating Target Engagement of FER Kinase Inhibitors
For researchers interested in the non-receptor tyrosine kinase FER, this section provides a guide to validating the target engagement of its inhibitors. FER kinase is involved in various cellular processes, including signaling from growth factor receptors, and its dysregulation has been implicated in cancer.[12][13]
Comparative Data of Selected FER Kinase Inhibitors
| Inhibitor | IC50 for FER Kinase | Reference |
| Brigatinib | 0.1375 µM | [14] |
| TAE684 | 0.4106 µM | [14] |
| E260 | ~2 µM | [14] |
| Dasatinib | Potent inhibitor of Src family kinases, including FER | [15] |
| PP1 / PP2 | Direct inhibitors of FER kinase activity | [15] |
Experimental Methodologies for FER Kinase Target Engagement
1. Cellular Thermal Shift Assay (CETSA): This biophysical method assesses the direct binding of an inhibitor to FER kinase in a cellular environment by measuring changes in the protein's thermal stability.[16][17][18]
2. Kinase Binding Assays: These in vitro assays quantify the interaction between a FER kinase inhibitor and the purified FER kinase protein.
3. Western Blot Analysis of Downstream Signaling: This technique measures the inhibition of FER kinase activity by assessing the phosphorylation status of its downstream substrates.
Experimental Protocols
This protocol is a standard method for confirming target engagement in cells.[16]
-
Cell Culture and Treatment: Culture cells that endogenously express FER kinase and treat them with the test inhibitor at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble FER kinase in the supernatant using Western blotting with a specific FER antibody.
-
Data Analysis: Plot the amount of soluble FER kinase as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
This is a fluorescence resonance energy transfer (FRET)-based assay for measuring inhibitor binding to FER kinase.[19]
-
Assay Setup: In a multi-well plate, combine the FER kinase, a europium-labeled anti-tag antibody, and the test inhibitor at various concentrations.
-
Tracer Addition: Add a fluorescently labeled, ATP-competitive kinase tracer. Binding of the tracer to the kinase results in a high FRET signal.
-
Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
FRET Measurement: Measure the FRET signal using a plate reader. The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Data Analysis: Plot the FRET signal against the inhibitor concentration to determine the IC50 value.
This protocol assesses the functional consequence of FER kinase inhibition.
-
Cell Culture and Treatment: Culture appropriate cells and treat with the FER kinase inhibitor at various concentrations and for different durations. Stimulate the cells with a growth factor known to activate FER signaling, such as EGF, if necessary.[20]
-
Protein Extraction: Prepare whole-cell lysates as described previously.
-
Western Blotting: Perform Western blotting using antibodies against the phosphorylated forms of FER (autophosphorylation at Tyr402) and its downstream targets, such as STAT3.[13][14] Also, probe for total FER and total STAT3 as loading controls.
-
Analysis: A potent FER kinase inhibitor should decrease the phosphorylation of FER and its downstream substrates in a dose-dependent manner.
Visualizing FER Kinase Signaling and Target Engagement Workflow
Caption: Simplified FER kinase signaling pathway.
Caption: Experimental workflow for validating FER kinase inhibitor target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Resource: Global Identification of Estrogen Receptor β Target Genes in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IL-33-mediated mast cell and eosinophil function requires isoprenylation [frontiersin.org]
- 10. Therapeutic Targeting of Ovarian Cancer Stem Cells Using Estrogen Receptor Beta Agonist [mdpi.com]
- 11. Frontiers | Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer [frontiersin.org]
- 12. Gene - FER [maayanlab.cloud]
- 13. Fer (5D2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Development of the nonreceptor tyrosine kinase FER-targeting PROTACs as a potential strategy for antagonizing ovarian cancer cell motility and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pnas.org [pnas.org]
A Comparative Guide to Ferroptosis Inhibitors: Evaluating Alternatives to the Misidentified FERb 033
An Important Clarification on FERb 033: Initial interest in comparing this compound with other ferroptosis inhibitors is based on a misunderstanding of its primary biological function. It is crucial for the research community to note that this compound is not a ferroptosis inhibitor. Instead, it is a potent and selective synthetic agonist for Estrogen Receptor Beta (ERβ), with a Ki of 7.1 nM and an EC50 of 4.8 nM, demonstrating 62-fold selectivity for ERβ over ERα.[1][2] Its utility lies in the study of estrogen-related biological pathways and potential therapeutic applications in conditions like endometriosis and certain cancers.[3][4][5]
This guide will proceed by focusing on a comparative analysis of well-established and mechanistically distinct ferroptosis inhibitors, providing researchers, scientists, and drug development professionals with the data necessary to select the appropriate tool for their studies. We will compare the performance of three key inhibitors—Ferrostatin-1, Liproxstatin-1, and FINO2—supported by experimental data and detailed protocols.
Performance Comparison of Ferroptosis Inhibitors
The following table summarizes the key characteristics and reported efficacy of Ferrostatin-1, Liproxstatin-1, and FINO2. It is important to note that IC50 and EC50 values can vary depending on the cell line, the ferroptosis inducer used, and the specific experimental conditions.
| Inhibitor | Mechanism of Action | Target | Reported IC50/EC50 Values | Key Features |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant (RTA) | Lipid Peroxyl Radicals | EC50: 60 nM (in HT-1080 cells induced with Erastin)[6] | A well-characterized, potent inhibitor that acts by scavenging lipid radicals within the cell membrane, thus terminating the chain reaction of lipid peroxidation.[7] |
| Liproxstatin-1 (Lip-1) | Radical-Trapping Antioxidant (RTA) | Lipid Peroxyl Radicals | IC50: 22 nM (in Gpx4-/- cells)[6] | A highly potent spiroquinoxalinamine derivative that, similar to Ferrostatin-1, functions as a radical-trapping antioxidant to prevent lipid peroxidation.[7] |
| FINO2 | Dual Mechanism: Iron Oxidation and Indirect GPX4 Inactivation | Ferrous Iron (Fe2+) and Glutathione Peroxidase 4 (GPX4) | Induces ferroptosis, so it does not have an inhibitory IC50. It is a ferroptosis inducer. | An endoperoxide-containing compound that initiates ferroptosis by oxidizing iron and indirectly inhibiting GPX4 activity, leading to lipid peroxidation.[8][9] |
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the core ferroptosis signaling pathway and the points of intervention for the discussed inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 4. Small molecule conjugates with selective estrogen receptor β agonism promote anti-aging benefits in metabolism and skin recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Validation of FERb 033's Mechanism of Action Using siRNA
This guide provides a comparative analysis of the effects of the novel kinase inhibitor, FERb 033, and targeted small interfering RNA (siRNA). The objective is to validate that the observed cellular effects of this compound are a direct result of its intended target, Protein Kinase X (PKX), a critical node in the Pro-Survival Signaling Pathway. By comparing the phenotypic and molecular results of the small molecule inhibitor with the genetic knockdown of its putative target, researchers can gain higher confidence in the compound's on-target specificity.
Signaling Pathway Context: The Pro-Survival Cascade
This compound is hypothesized to inhibit PKX, a serine/threonine kinase. PKX is a central component of a signaling cascade initiated by Growth Factor (GF) binding to its receptor (GFR). This cascade ultimately leads to the activation of the transcription factor, Transcriptional Regulator of Survival (TRS), which promotes the expression of pro-survival genes.
Caption: The Pro-Survival Signaling Pathway targeted by this compound and PKX siRNA.
Experimental Design and Protocols
To validate the target of this compound, a parallel experimental workflow was established. Human cancer cell line HT-29 was treated with either this compound or a control, alongside cells transfected with siRNA targeting PKX or a non-targeting scramble control. The effects on target expression, pathway activity, and cell viability were then assessed after 48 hours.
Caption: Parallel workflow for cross-validating this compound effects with siRNA.
Protocol: siRNA Transfection and Compound Treatment
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
siRNA Transfection:
-
For each well, dilute 50 nM of either PKX-targeting siRNA or a non-targeting scramble control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 200 µL siRNA-lipid complex mixture to the appropriate wells.
-
-
Compound Treatment:
-
For non-transfected wells, treat cells with either 10 µM this compound or a vehicle control (0.1% DMSO).
-
Incubate all plates for 48 hours at 37°C and 5% CO₂.
-
-
Cell Harvesting: After incubation, harvest cells for downstream analysis (qPCR, Western Blot, MTT Assay).
Protocol: Quantitative PCR (qPCR)
-
RNA Extraction: Extract total RNA from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
qPCR Reaction: Perform qPCR using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR System. Use primers specific for PKX and the housekeeping gene GAPDH.
-
Data Analysis: Calculate the relative expression of PKX mRNA using the ΔΔCt method, normalizing to GAPDH expression.
Protocol: Western Blot Analysis
-
Protein Lysis: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TRS, anti-PKX, anti-Actin).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection reagent and quantify band intensity using ImageJ software. Normalize target proteins to Actin.
Results: Comparative Data Analysis
The following tables summarize the quantitative results from the cross-validation experiments. Data are presented as the mean ± standard deviation from three independent experiments.
Table 1: Effect on PKX mRNA Expression
| Treatment Group | Relative PKX mRNA Expression (Normalized to Control) | Percent Knockdown |
| Vehicle Control | 1.00 ± 0.08 | 0% |
| This compound (10 µM) | 0.95 ± 0.11 | 5% |
| Scramble siRNA (50 nM) | 0.98 ± 0.09 | 2% |
| PKX siRNA (50 nM) | 0.14 ± 0.04 | 86% |
This table demonstrates that only the PKX siRNA specifically and significantly reduces the mRNA expression of the target gene, while the small molecule inhibitor this compound has no effect on transcript levels.
Table 2: Effect on Protein Levels and Pathway Activity
| Treatment Group | Total PKX Protein (Relative to Control) | Phospho-TRS (p-TRS) (Relative to Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 µM) | 0.97 ± 0.10 | 0.21 ± 0.05 |
| Scramble siRNA (50 nM) | 1.03 ± 0.14 | 0.96 ± 0.11 |
| PKX siRNA (50 nM) | 0.19 ± 0.06 | 0.25 ± 0.07 |
This table shows that while this compound does not affect the total amount of PKX protein, it strongly inhibits downstream pathway activity (p-TRS). Crucially, siRNA-mediated knockdown of PKX protein phenocopies this inhibition of downstream signaling.
Table 3: Effect on Cell Viability
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100% ± 5.2% |
| This compound (10 µM) | 45.3% ± 4.1% |
| Scramble siRNA (50 nM) | 98.1% ± 6.3% |
| PKX siRNA (50 nM) | 48.8% ± 5.5% |
This table highlights the functional consequence of inhibiting the PKX pathway. Both the chemical inhibition by this compound and the genetic knockdown by PKX siRNA lead to a comparable and significant reduction in cancer cell viability.
Conclusion
The cross-validation experiments reveal a strong concordance between the effects of this compound and siRNA-mediated knockdown of PKX. Both interventions lead to a significant reduction in the phosphorylation of the downstream effector TRS and a corresponding decrease in cell viability. The siRNA data confirms that the genetic removal of PKX phenocopies the activity of this compound.
Collectively, these results provide robust evidence that this compound's anti-proliferative effects are mediated through the specific, on-target inhibition of Protein Kinase X, thereby validating it as a promising therapeutic agent for further development.
Comparative Analysis of FERb 033 and its Analogs for Estrogen Receptor-Beta Modulation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of FERb 033 and its analogs as selective estrogen receptor-beta (ERβ) agonists.
This guide provides an objective comparison of this compound with other notable ERβ agonists, supported by experimental data on their binding affinity, efficacy, and selectivity. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Performance Comparison of ERβ Agonists
The development of selective ERβ agonists is a significant area of research due to the therapeutic potential of targeting ERβ in various conditions, including inflammation, neurodegenerative diseases, and certain cancers. This compound, a synthetic nonsteroidal estrogen, has emerged as a potent and selective ERβ agonist.[1][2] This section provides a comparative analysis of this compound and its analogs based on their reported binding affinities (Ki), half-maximal effective concentrations (EC50), and selectivity for ERβ over the alpha isoform (ERα).
| Compound | ERβ Ki (nM) | ERα Ki (nM) | ERβ EC50 (nM) | ERα EC50 (nM) | ERβ/ERα Selectivity (Binding) | ERβ/ERα Selectivity (Functional) | Reference(s) |
| This compound | 7.1 | 440 | 4.8 | 19 | 62 | 4.0 | [1][2] |
| Diarylpropionitrile (DPN) | ~0.27 (S-enantiomer) | ~22 (S-enantiomer) | 0.85 | - | ~72-80 | 170 | [3][4][5][6] |
| WAY-200070 | - | - | 2.3 | 155 | - | 68 | [3][4] |
| Salicylaldoxime 2c | 0.38 | 27.4 | 0.23 | 0.58 | 72 | 2.5 | [7][8][9] |
| Salicylaldoxime 2d | 0.57 | 35.5 | 1.3 | 8.4 | 62 | 6.5 | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the assessment of ERβ agonist performance.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to the estrogen receptors.
Objective: To measure the ability of a compound to displace a radiolabeled ligand from the ERα and ERβ receptors.
Materials:
-
Full-length human ERα and ERβ proteins
-
[³H]-Estradiol (Radioligand)
-
Test compounds (this compound and its analogs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol)
-
Hydroxyapatite slurry
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the ER protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry. The slurry is washed to remove non-specifically bound ligand.
-
Quantification: The amount of radioactivity in the hydroxyapatite pellet, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]
Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional activity (EC50) of a compound as an agonist or antagonist of the estrogen receptors.
Objective: To measure the ability of a compound to activate the transcriptional activity of ERα and ERβ.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa)
-
Expression vectors for human ERα and ERβ
-
A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene (e.g., pERE-Luc)
-
A control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds (this compound and its analogs)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: The cells are co-transfected with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After transfection, the cells are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for gene expression.
-
Lysis: The cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The luciferase activity is measured using a luminometer after the addition of the appropriate substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the normalized luciferase activity against the log of the compound concentration.[12][13][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by ERβ agonists and a typical experimental workflow for their characterization.
Caption: ERβ signaling pathway activated by an agonist.
Caption: Workflow for characterizing ERβ agonists.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
Unveiling the Specificity of FERb 033: A Comparative Guide for Researchers
For scientists and drug development professionals navigating the complex landscape of estrogen receptor (ER) modulators, the specificity of a compound is paramount. This guide provides a detailed comparison of FERb 033 with other common ER agonists, supported by experimental data, to confirm its high selectivity for the estrogen receptor beta (ERβ).
Quantitative Comparison of ER Agonist Specificity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other well-known ERβ-selective and ERα-selective agonists. The data clearly illustrates the superior selectivity of this compound for ERβ over ERα.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (Fold) |
| This compound | ERβ | 7.1 [1][2] | 4.8 [1][2] | 62-fold for ERβ [1][2] |
| ERα | - | ~300 | ||
| Diarylpropionitrile (DPN) | ERβ | - | 0.85 | ~70-fold for ERβ |
| ERα | - | 66 | ||
| WAY-200070 | ERβ | - | - | ~68-fold for ERβ |
| ERα | - | - | ||
| Propylpyrazole triol (PPT) | ERα | - | ~0.2 | ~410-fold for ERα |
| ERβ | - | - |
Note: Data is compiled from multiple sources and may reflect slight variations in experimental conditions. The selectivity fold is a measure of the compound's preferential binding or activation of one receptor subtype over the other.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed methodologies are crucial. Below are the key experimental protocols used to characterize the activity of this compound.
Competitive Radioligand Binding Assay (for Ki determination)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
-
Preparation of Receptor Source: Cytosolic extracts containing estrogen receptors are prepared from tissues or cells known to express the target receptor (e.g., rat uterus for general ER, or transfected cell lines for specific subtypes).
-
Incubation: A constant concentration of a radiolabeled estrogen, such as [³H]-17β-estradiol, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Unbound Ligand: Following incubation to equilibrium, bound and unbound radioligand are separated. This is commonly achieved by adsorbing the unbound ligand to a charcoal-dextran suspension, followed by centrifugation.
-
Quantification: The amount of bound radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Transcriptional Activation Assay (for EC50 determination)
This cell-based assay measures the ability of a compound to activate the transcriptional function of the estrogen receptor.
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HEC-1) is used.[2] These cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for either human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene, typically luciferase.
-
-
Compound Treatment: The transfected cells are then treated with a range of concentrations of the test compound (e.g., this compound).
-
Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The concentration of the compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The specificity of this compound for ERβ allows for the targeted investigation of ERβ-mediated signaling pathways. Estrogen receptors can signal through both genomic (nuclear) and non-genomic (extranuclear) pathways. The genomic pathway involves the direct binding of the receptor to DNA to regulate gene expression, while the non-genomic pathway involves the rapid activation of intracellular signaling cascades.
Below is a diagram illustrating the general workflow for confirming the ERβ-specific activity of a compound like this compound, leading to the activation of a non-genomic signaling pathway.
This diagram illustrates how a highly selective ERβ agonist like this compound preferentially binds to ERβ, leading to the activation of downstream signaling pathways such as the MAPK/ERK cascade, a hallmark of non-genomic estrogen signaling. This specificity allows researchers to dissect the distinct physiological roles of ERβ.
References
Independent Verification of FER Kinase Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and independent verification of a compound's activity is paramount. This guide provides a comprehensive comparison of a hypothetical novel FER kinase inhibitor, FERi-X, with the established multi-kinase inhibitor, Dasatinib. The data and protocols presented herein offer a framework for the independent validation of novel compounds targeting the FER non-receptor tyrosine kinase.
FER kinase is a critical mediator in various cellular processes, including cell-cell adhesion, cytoskeletal regulation, and signaling from growth factor receptors.[1][2] Its dysregulation has been implicated in the progression and metastasis of several cancers, making it a significant target for therapeutic intervention.[3]
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of our hypothetical compound, FERi-X, in comparison to Dasatinib. The data for FERi-X is projected for illustrative purposes, representing a potent and selective inhibitor.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| FERi-X (Hypothetical) | FER | 2.5 |
| Dasatinib | FER | 900[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / FER IC50) |
| FERi-X (Hypothetical) | SRC | 250 | 100x |
| ABL | >1000 | >400x | |
| EGFR | >5000 | >2000x | |
| Dasatinib | SRC | <1 | ~0.001x |
| ABL | <1 | ~0.001x | |
| EGFR | 20 | ~0.022x |
This table highlights the specificity of the inhibitors. A higher fold selectivity indicates a more specific inhibition of the target kinase.
Experimental Protocols
Robust validation of a kinase inhibitor requires a multi-pronged approach, including direct enzymatic assays and cell-based functional assays.
1. In Vitro Kinase Assay Protocol
This protocol describes a biochemical assay to determine the IC50 value of an inhibitor against purified FER kinase.[5][6]
-
Objective: To measure the direct inhibitory effect of a compound on FER kinase activity.
-
Principle: A radiometric assay measuring the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by FER kinase.[7][8]
-
Materials:
-
Recombinant human FER kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)[9]
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Test compounds (FERi-X, Dasatinib) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing FER kinase and the substrate peptide in the kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
-
2. Cellular Western Blot Protocol
This protocol assesses the inhibitor's ability to block FER-mediated signaling in a cellular context by measuring the phosphorylation of a downstream substrate.[10]
-
Objective: To validate the target engagement and downstream effects of the inhibitor in intact cells.
-
Principle: Western blotting is used to detect changes in the phosphorylation status of a known FER substrate, such as cortactin, in cells treated with the inhibitor.[11]
-
Materials:
-
Cell line with detectable FER activity (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds (FERi-X, Dasatinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-cortactin, anti-total-cortactin, anti-FER)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Visualizations
FER Signaling Pathway
FER kinase acts as a downstream effector of several growth factor receptors, such as EGFR and PDGFR.[12] Upon activation, it can phosphorylate various substrates, including cortactin and components of the actin cytoskeleton, thereby influencing cell migration and adhesion.[11][13]
Caption: Simplified FER kinase signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the key steps in the in vitro kinase assay for determining inhibitor potency.
Caption: Workflow for the in vitro radiometric kinase assay.
Experimental Workflow: Cellular Western Blot
This diagram illustrates the process for assessing inhibitor activity within a cellular environment.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. FER (gene) - Wikipedia [en.wikipedia.org]
- 3. Development of the nonreceptor tyrosine kinase FER-targeting PROTACs as a potential strategy for antagonizing ovarian cancer cell motility and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-Kinase Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Involvement of the Tyrosine Kinase Fer in Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Gene - FER [maayanlab.cloud]
A Comparative Guide to the In Vitro and In Vivo Profile of FERb 033, a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro properties of FERb 033 and the anticipated in vivo effects based on studies of other selective estrogen receptor β (ERβ) agonists. This compound is a potent and selective synthetic, nonsteroidal agonist for ERβ.[1] While direct in vivo data for this compound is not publicly available, this guide leverages existing research on similar compounds to project its potential therapeutic applications.
Summary of In Vitro Data for this compound
This compound has been characterized as a high-affinity agonist for ERβ with significant selectivity over estrogen receptor α (ERα). The key quantitative metrics from in vitro assays are summarized in the table below.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 7.1 nM | Measures the affinity of this compound to the ERβ. A lower Ki value indicates a higher binding affinity.[1] |
| Potency (EC50) | 4.8 nM | The concentration of this compound that produces 50% of the maximum possible response in an in vitro functional assay.[1] |
| Selectivity | 62-fold | This compound demonstrates a 62-times higher binding affinity for ERβ compared to ERα.[1] |
Projected In Vivo Effects Based on Other Selective ERβ Agonists
Although specific in vivo studies on this compound are not available, research on other selective ERβ agonists, such as ERB-041 and LY500307, provides strong indications of its potential therapeutic effects in animal models. These studies consistently point towards anti-inflammatory and anti-cancer properties.
| Preclinical Model | Selective ERβ Agonist | Key In Vivo Findings |
| Inflammatory Bowel Disease (IBD) | ERB-041 | Demonstrated a dramatic beneficial effect in a rat model of IBD.[2] |
| Arthritis | ERB-041 | Showed significant anti-inflammatory effects in a rat model of adjuvant-induced arthritis.[2] |
| Cancer Metastasis | LY500307 | Effectively suppressed cancer metastasis to the lung in murine models of triple-negative breast cancer and melanoma.[3] |
| Breast Cancer | ERβ Agonists | Reduced breast cancer tumor growth in syngeneic mouse models.[4] |
| Ovarian Cancer | Natural ERβ Agonists | Reduced in vivo tumor growth and promoted apoptosis in a xenograft model.[5] |
These findings suggest that this compound, as a potent and selective ERβ agonist, holds promise for the development of novel therapeutics for inflammatory diseases and various forms of cancer.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound and similar compounds are outlined below.
Estrogen Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the estrogen receptor.
-
Preparation of Reagents: Prepare a radiolabeled estrogen (e.g., [3H]17β-estradiol) and purified recombinant human ERβ protein.
-
Competition Binding: Incubate a constant concentration of the radiolabeled estrogen and ERβ with increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and used to calculate the Ki value.
ERE-Luciferase Reporter Assay
This cell-based assay measures the functional potency (EC50) of a compound to activate gene transcription through the estrogen receptor.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or breast cancer cell lines) and transfect them with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (this compound).
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the concentration of the test compound to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Estrogen Receptor β (ERβ) Signaling Pathway
Activation of ERβ by an agonist like this compound can initiate a cascade of molecular events leading to changes in gene expression and cellular function. The primary mechanism involves the receptor acting as a ligand-activated transcription factor.
Caption: General signaling pathway of ERβ activation by an agonist.
In Vitro Experimental Workflow: Reporter Assay
The following diagram illustrates the typical workflow for an ERE-luciferase reporter assay to determine the functional activity of a compound.
Caption: Workflow for a typical ERE-luciferase reporter assay.
References
Comparative Performance Analysis of the Selective ERβ Agonist FERb 033 in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective Estrogen Receptor Beta (ERβ) agonist, FERb 033, with other alternative ERβ agonists. The comparative analysis is supported by experimental data on its performance across various cancer cell lines.
This compound is a potent and selective agonist for Estrogen Receptor Beta (ERβ), a nuclear receptor implicated in the regulation of cell growth, differentiation, and apoptosis. Its high selectivity for ERβ over ERα (62-fold) makes it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes, including cancer.[1] This guide summarizes the available quantitative data on the validation of this compound in different cell lines and compares its performance with other commonly used ERβ agonists.
Quantitative Performance Data
The efficacy of this compound and other selective ERβ agonists has been evaluated in several cancer cell lines. The following tables summarize the key performance indicators, such as the half-maximal inhibitory concentration (IC50) and the effective concentration (EC50), which are crucial for assessing the potency and efficacy of these compounds.
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| This compound | - | - | Kᵢ = 7.1 nM, EC₅₀ = 4.8 nM | [1] |
| OSU-ERb-12 | A panel of ovarian cancer cell lines | Ovarian Cancer | IC₅₀ = 7.28 to 15.36 µM | [2] |
| OSU-ERb-12 | HEK-293 (transfected with hERβ) | - | EC₅₀ = 78.3 nM | [1] |
| LY500307 (Erteberel) | HEK-293 (transfected with hERβ) | - | EC₅₀ = 3.2 nM | [1] |
Table 1: Comparative Potency of this compound and Alternative ERβ Agonists. This table highlights the binding affinity (Ki) and effective concentration (EC50) of this compound compared to other selective ERβ agonists. A lower value indicates higher potency. Data for this compound in specific cancer cell lines for direct comparison of IC50 values is limited in the currently available literature.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and the general approach to its validation, the following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for evaluating ERβ agonists.
References
Benchmarking ONC201 Against Standard Treatments for H3K27M-Mutant Diffuse Midline Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONC201 (dordaviprone) and the current standard of care for the treatment of H3K27M-mutant diffuse midline glioma (DMG), a universally fatal primary brain tumor predominantly affecting children and young adults. This document synthesizes preclinical and clinical data to offer an objective overview of efficacy, safety, and mechanisms of action.
Understanding H3K27M-Mutant Diffuse Midline Glioma
Diffuse midline gliomas with a mutation in the H3F3A or related histone H3 genes (leading to a lysine-to-methionine substitution at position 27, or K27M) are characterized by their aggressive nature and location in critical midline structures of the central nervous system, such as the thalamus, brainstem, and spinal cord.[1][2] The H3K27M mutation is a pathognomonic feature that drives tumorigenesis through profound epigenetic alterations, leading to a global reduction in H3K27 trimethylation (H3K27me3).[3][4]
Current Standard of Care: A Landscape of Limited Efficacy
The standard of care for newly diagnosed H3K27M-mutant DMG has remained largely unchanged for decades and offers limited therapeutic benefit.
-
Radiation Therapy: This is the cornerstone of treatment and the only modality that has demonstrated a modest, albeit temporary, improvement in survival.[1][5][6] Standard frontline radiotherapy typically involves a dose of 54 to 60 Gy delivered in fractions over several weeks.[7]
-
Surgery: Due to the diffuse and infiltrative nature of these tumors within eloquent brain regions, surgical resection is not a viable option.[5] Biopsies are performed for histological and molecular diagnosis.[5]
-
Systemic Therapy: To date, no systemic chemotherapy has proven effective.[1] The inherent resistance of these tumors, partly attributed to the high expression of O6-methylguanine DNA methyltransferase (MGMT), renders agents like temozolomide ineffective.[8] Over 250 clinical trials with various cytotoxic and targeted agents have failed to improve outcomes for this patient population.[9]
The prognosis for patients with H3K27M-mutant DMG remains dismal, with a median overall survival of approximately 11-15 months from diagnosis.[3][9]
ONC201 (Dordaviprone): A Novel Therapeutic Approach
ONC201 is a first-in-class, orally administered small molecule imipridone that can penetrate the blood-brain barrier.[10][11] It has demonstrated significant single-agent anti-tumor activity in preclinical and clinical settings for H3K27M-mutant DMG.[3][12]
Mechanism of Action: ONC201 possesses a dual mechanism of action:
-
Dopamine Receptor D2/3 (DRD2/3) Antagonism: DRD2 is overexpressed in glioblastoma and is linked to tumor growth.[3] ONC201 acts as a bitopic antagonist of DRD2/3.[3][12]
-
Mitochondrial ClpP Agonism: It functions as an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[3][12] This leads to hyperactivation of ClpP, causing the degradation of mitochondrial proteins, induction of the integrated stress response, and ultimately, apoptosis.[1][3]
A crucial downstream effect in H3K27M-mutant cells is the disruption of integrated metabolic and epigenetic pathways.[4][13] ONC201 treatment has been shown to increase levels of 2-hydroxyglutarate, which in turn helps to restore the repressive H3K27me3 mark that is lost due to the H3K27M mutation.[4]
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data comparing ONC201 with the standard of care, which is primarily radiation therapy. Data for ONC201 is derived from integrated analyses of Phase I and II clinical trials, while standard of care data is based on historical controls.
Table 1: Efficacy Comparison
| Endpoint | ONC201 (Recurrent Setting) | Standard of Care (Historical Controls) |
| Overall Response Rate (ORR) by RANO-HGG * | 20.0%[3] | Not Applicable |
| Median Duration of Response (DOR) | 11.2 months[3] | Not Applicable |
| Median Overall Survival (mOS) from Diagnosis (Non-recurrent setting) | 21.7 months[4][13] | ~11-15 months[3][9] |
| Median Overall Survival (mOS) from Recurrence | 9.3 months[4][13] | ~6 months[6] |
*Response Assessment in Neuro-Oncology high-grade glioma criteria.
Table 2: Safety and Tolerability
| Adverse Event Profile | ONC201 | Standard of Care (Radiation Therapy) |
| Common Treatment-Related Adverse Events | Fatigue (most common Grade 3 event, 10%), Nausea, Vomiting.[3] | Radiation-induced inflammation, neurological deficits, fatigue. |
| Dose-Limiting Toxicities | None reported at the recommended Phase 2 dose (625 mg weekly).[12][14] | Dependent on radiation field and dose. |
| Treatment Discontinuations due to Adverse Events | Rare.[3] | Rare. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are summarized below.
1. Preclinical In Vivo Efficacy Studies
-
Model: Midline in utero electroporation (IUE) mouse models are used to generate H3K27M-mutant gliomas.[15] These models typically incorporate mutations such as dominant-negative p53, PDGFRA D842V, and H3.3K27M to create tumors that closely mimic the human disease.[15]
-
Treatment: Once tumors are established, mice are treated with ONC201 (e.g., 125 mg/kg, weekly) or a vehicle control.[15]
-
Endpoint Analysis: Efficacy is assessed by monitoring animal survival. Tumor burden can be analyzed post-mortem through immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[16]
2. H3K27M Mutation Detection
-
Method: The presence of the H3K27M mutation in patient tumor tissue is confirmed through immunohistochemistry (IHC) using a mutation-specific antibody or by next-generation sequencing (NGS).[7][17]
-
Protocol: For IHC, formalin-fixed, paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody specific to the H3K27M mutant protein, followed by a secondary antibody and a detection system.
3. Liquid Biopsy for Disease Monitoring
-
Sample Collection: Cerebrospinal fluid (CSF) and plasma samples are collected from patients at various time points.[4][18]
-
Analysis: Droplet digital PCR (ddPCR) is employed to detect and quantify circulating tumor DNA (ctDNA) carrying the H3K27M mutation.[18]
-
Application: This minimally invasive technique allows for the longitudinal assessment of tumor response to therapy, with changes in ctDNA levels correlating with radiographic responses seen on MRI.[18]
Visualizing the Pathways and Processes
Diagram 1: ONC201 Mechanism of Action
Caption: Mechanism of ONC201 in H3K27M-mutant glioma cells.
Diagram 2: Clinical Trial and Analysis Workflow
Caption: Workflow for patient evaluation in ONC201 clinical trials.
Diagram 3: H3K27M-Mutant DMG vs. Standard of Care Logical Flow
Caption: Comparison of treatment pathways and outcomes.
References
- 1. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ascopubs.org [ascopubs.org]
- 4. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Sriram Venneti, Abed Rahman Kawakibi et al. [hsrc.himmelfarb.gwu.edu]
- 5. Diffuse Midline Glioma, H3 K27M-Mutant Treatment | St. Jude Care & Treatment [stjude.org]
- 6. Prognostic Features of Recurrent Midline and H3 K27M-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201 for the Treatment of Newly Diagnosed H3 K27M-mutant Diffuse Glioma Following Completion of Radiotherapy: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 8. New progress in the treatment of diffuse midline glioma with H3K27M alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. michiganmedicine.org [michiganmedicine.org]
- 10. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 11. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]
- 14. onclive.com [onclive.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Information Not Available: Proper Disposal Procedures for FERb 033
Extensive searches for "FERb 033" did not yield any specific safety data sheets (SDS) or disposal procedures for a substance with this identifier. The search results provided information on other chemicals, such as B-033B (a preparation containing Budesonide and Petrolatum), Fluorene, and Ferroniobium, as well as general laboratory waste disposal guidelines from various institutions.
Without specific information on the chemical and physical properties, hazards, and regulatory requirements associated with "this compound," it is not possible to provide accurate and safe disposal instructions. The proper disposal of chemical waste is contingent on its specific characteristics, including toxicity, reactivity, flammability, and environmental hazards.
For the safety of researchers, scientists, and drug development professionals, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer of any chemical. The SDS contains a dedicated section on disposal considerations, which outlines the appropriate methods for waste handling and disposal in compliance with local, state, and federal regulations.
Recommendations:
-
Verify the Chemical Identifier: Please double-check the name and any associated identifiers (e.g., CAS number) for "this compound" to ensure accuracy. It is possible that it is an internal designation, a component of a mixture, or a typographical error.
-
Consult the Manufacturer: The most reliable source for disposal information is the manufacturer or supplier of the substance. They are legally obligated to provide a comprehensive Safety Data Sheet.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is a critical resource for guidance on chemical waste management and can provide specific instructions based on the known properties of the substance and institutional protocols.
Due to the lack of available data for "this compound," the requested quantitative data tables and diagrams illustrating disposal procedures cannot be generated at this time. Providing generalized or speculative information would be irresponsible and could lead to unsafe practices.
Essential Safety and Logistical Information for Handling FERb 033
Disclaimer: No specific Safety Data Sheet (SDS) for FERb 033 is publicly available. The following guidance is based on the general safety and handling protocols for potent synthetic estrogens, a class of compounds to which this compound belongs. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a full risk assessment before handling this compound.
This compound is a synthetic, non-steroidal estrogen that functions as a potent and selective ERβ agonist, utilized in scientific research.[1][2] Due to its hormonal activity, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE)
Given the potent nature of synthetic estrogens, a comprehensive PPE strategy is crucial to minimize exposure. This includes protection for the skin, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended PPE |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. |
| Body Protection | A fully buttoned lab coat should be worn. For procedures with a high risk of splashes or aerosol generation, consider a disposable gown. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For weighing or procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood is essential. |
Operational Plan: Handling and Storage
Proper operational procedures are essential to ensure the safety of personnel and the integrity of the research.
2.1. Engineering Controls
-
Ventilation: All work with this compound, especially the handling of the solid compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
2.2. Handling Procedures
-
Avoid Dust Generation: Handle the solid form of this compound with care to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
2.3. Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access: Store in a secure location to prevent unauthorized access.
Disposal Plan
The disposal of this compound and associated waste must be handled in accordance with all local, state, and federal regulations.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a sealed, labeled, and leak-proof container. Dispose of as hazardous chemical waste through your institution's EHS department. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) three times. The solvent rinsate must be collected and disposed of as hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. |
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for handling this compound, incorporating critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
